Technical Documentation Center

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole
  • CAS: 951921-15-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Abstract This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS No: 951921-15-6), a heterocyclic scaffold of s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS No: 951921-15-6), a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4] Addressed to researchers and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind the selection and sequencing of analytical techniques. We present an integrated approach utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is designed as a self-validating system, where orthogonal data streams converge to build a cohesive and irrefutable structural model.

Introduction and Strategic Overview

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a molecule that merges two privileged pharmacophores: the benzoxazole ring system and a piperidine moiety.[1][5] Such hybrid structures are common targets in drug discovery programs, making their precise characterization a critical step for establishing structure-activity relationships (SAR) and ensuring intellectual property integrity.[6] The molecule has a linear formula of C₁₃H₁₆N₂O.[7]

The definitive confirmation of its structure is not achieved by a single experiment but by a logical, synergistic application of multiple spectroscopic methods. Our strategy is predicated on a hierarchical progression of analysis:

  • Elemental Composition: Establish the exact molecular formula.

  • Functional Group Identification: Confirm the presence of key chemical bonds and functional moieties.

  • Atomistic Connectivity: Map the complete covalent bond framework and assemble the molecular skeleton.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Final Confirmation MS High-Resolution MS IR FTIR Spectroscopy H_NMR 1H NMR MS->H_NMR Confirms Mol. Formula IR->H_NMR Confirms Functional Groups C_NMR 13C NMR H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR Integrated Integrated Data Analysis TwoD_NMR->Integrated Xray X-ray Crystallography (Optional Gold Standard) Integrated->Xray For absolute confirmation

Figure 1: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Molecular Formula Verification

Expertise & Rationale: Before attempting to assemble the structure, it is imperative to confirm the elemental composition. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy typically below 5 ppm, allowing for the confident determination of a unique molecular formula. Electrospray ionization (ESI) is the chosen method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion, making it ideal for this type of molecule.

Protocol 2.1: ESI-HRMS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). Add 0.1% formic acid to the solvent to promote protonation and enhance the signal for the [M+H]⁺ ion.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical mass calculated for the proposed formula, C₁₃H₁₇N₂O⁺.

ParameterTheoretical ValueObserved Value (Example)Deviation (ppm)
Molecular Formula C₁₃H₁₆N₂O--
[M+H]⁺ Formula C₁₃H₁₇N₂O⁺--
Theoretical Mass 217.13354217.1341< 3 ppm

Table 1: HRMS data for confirming the elemental composition of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.

A deviation of less than 5 ppm provides strong, trustworthy evidence for the assigned molecular formula.[8]

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR spectroscopy serves as a rapid and effective method to verify the presence of key functional groups predicted by the proposed structure.[9] For this molecule, we expect to see characteristic vibrations for the N-H bond of the piperidine, aromatic C-H bonds, aliphatic C-H bonds, the C=N imine bond of the oxazole ring, and the C-O-C ether linkage. The absence of certain bands (e.g., a strong C=O stretch) is equally informative, ruling out alternative isomeric structures.

Protocol 3.1: FTIR Data Acquisition (KBr Pellet)
  • Sample Preparation: Mix ~1 mg of the dried compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[10]

Vibrational ModeExpected Wavenumber (cm⁻¹)Interpretation
N-H Stretch (Piperidine) 3300 - 3500 (broad)Confirms the secondary amine.
Aromatic C-H Stretch 3000 - 3100Indicates the benzoxazole ring protons.
Aliphatic C-H Stretch 2850 - 2960Corresponds to piperidine and methyl C-H.
C=N Stretch (Oxazole) 1630 - 1680Key indicator of the benzoxazole core.[11]
Aromatic C=C Stretch 1450 - 1600Benzene ring skeletal vibrations.
C-O-C Stretch (Oxazole) 1200 - 1270 (asymmetric)Confirms the ether linkage in the oxazole ring.

Table 2: Key expected FTIR absorption bands for 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.

The resulting spectrum provides a "fingerprint" that must be consistent with the proposed arrangement of functional groups.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assembly of the molecular skeleton piece by piece. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H, which might be broadened or exchanged in protic solvents like CD₃OD.[12][13]

Protocol 4.1: General NMR Sample Preparation
  • Sample Quantity: Weigh 5-10 mg of the sample for ¹H NMR and 15-30 mg for ¹³C and 2D NMR experiments.[12][14]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves the sample.

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6 mL of the solvent in a clean vial.[12] Use a pipette with a cotton plug to filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]

¹H NMR Analysis: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Proton(s)Expected δ (ppm)MultiplicityInterpretation
H-7 ~7.6dAromatic proton ortho to methyl, meta to nitrogen.
H-5 ~7.4sAromatic proton adjacent to methyl group.
H-4 ~7.2dAromatic proton adjacent to oxygen.
N-H (Piperidine) 1.5 - 3.5 (broad)s (broad)Exchangeable proton of the secondary amine.
H-4' (Piperidine) ~3.1mMethine proton at the point of attachment to C-2.
H-2'/H-6' (axial/eq) ~2.6 - 3.2mPiperidine protons adjacent to the nitrogen.
H-3'/H-5' (axial/eq) ~1.8 - 2.2mPiperidine protons adjacent to C-4'.
CH₃ (at C-6) ~2.4sMethyl group on the aromatic ring.

Table 3: Predicted ¹H NMR spectral data in CDCl₃. Chemical shifts are estimates based on similar structures.[5][12][15]

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Carbon(s)Expected δ (ppm)Interpretation
C-2 (Oxazole) ~165-170Imine carbon, highly deshielded.
C-7a, C-3a ~140-151Aromatic carbons attached to heteroatoms.
C-6 ~130-135Aromatic carbon bearing the methyl group.
C-4, C-5, C-7 ~110-125Remaining aromatic carbons.
C-2', C-6' (Piperidine) ~50-55Carbons adjacent to nitrogen.
C-4' (Piperidine) ~35-40Methine carbon attached to C-2.
C-3', C-5' (Piperidine) ~28-33Remaining piperidine carbons.
CH₃ (at C-6) ~20-22Methyl carbon.

Table 4: Predicted ¹³C NMR spectral data. Chemical shifts are estimates.[5][15]

2D NMR: Connecting the Pieces

While 1D NMR suggests the presence of the benzoxazole and piperidine fragments, 2D NMR provides the definitive proof of their connectivity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), confirming the spin systems within the piperidine ring and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the carbon signals based on the more resolved proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It reveals long-range (2-3 bond) correlations between protons and carbons. The most critical correlation to observe is between the methine proton of the piperidine ring (H-4') and the imine carbon of the benzoxazole ring (C-2). This single correlation irrefutably links the two heterocyclic systems.

G cluster_0 Key HMBC Correlations H4_prime C2 H4_prime->C2 H-4' → C-2 (CRITICAL LINK) H35_prime C2_2 H35_prime->C2_2 H-3'/H-5' → C-2 H_Me C5 H_Me->C5 Me → C-5 C7 H_Me->C7 Me → C-7 C6 Structure

Note: The DOT script above requires a pre-rendered image named "6-methyl-2-piperidin-4-yl-1,3-benzoxazole_structure.png" positioned at the origin for the arrows to overlay correctly. For display purposes, a textual representation is provided below.

Key HMBC Correlations:

  • H-4' (piperidine methine) → C-2 (benzoxazole imine): This is the crucial correlation that proves the piperidine ring is attached at the 2-position of the benzoxazole core.

  • H-3'/H-5' (piperidine methylene) → C-2 (benzoxazole imine): A three-bond correlation that further solidifies the connection point.

  • CH₃ protons → C-5, C-7, and C-6: These correlations confirm the position of the methyl group at C-6 on the aromatic ring.

Conclusion

The structural elucidation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole is achieved through a systematic and integrated analytical strategy. High-Resolution Mass Spectrometry provides unequivocal confirmation of the molecular formula, C₁₃H₁₆N₂O. FTIR spectroscopy validates the presence of the required functional groups, including the N-H, C=N, and C-O-C moieties. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity. The observation of a clear HMBC correlation between the piperidine H-4' proton and the benzoxazole C-2 carbon serves as the definitive evidence, locking the two ring systems together. This multi-faceted, self-validating approach represents the gold standard in chemical characterization, providing the high level of certainty required for research and development in the pharmaceutical sciences.

References

  • BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. BenchChem.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • MilliporeSigma. (n.d.). 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole. Sigma-Aldrich.
  • ResearchGate. (2025). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. ResearchGate.
  • Al-Ostath, A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC.
  • Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC.
  • Li, Y., et al. (n.d.). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. PMC.
  • Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek.
  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate.
  • BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. BenchChem.
  • El-Sayed, M. A. A., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.
  • JETIR. (2019). Design and Synthesis of new Benzoxazole derivatives. Jetir.Org.
  • Scribd. (n.d.). General Methods of Structure Elucidation. Scribd.
  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Open Research Oklahoma.
  • Al-Ostath, A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Wikipedia. (n.d.). Benzoxazole. Wikipedia.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

Sources

Exploratory

Technical Whitepaper: Spectroscopic Data &amp; Synthesis of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

This technical guide details the spectroscopic characterization, synthesis, and structural analysis of 6-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole (CAS: 951921-15-6).[1][2] It is designed for medicinal chemists and analy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthesis, and structural analysis of 6-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole (CAS: 951921-15-6).[1][2] It is designed for medicinal chemists and analytical scientists requiring rigorous data for scaffold validation.[2]

[1][2]

Executive Summary & Structural Logic

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a bicyclic heterocycle frequently utilized as a pharmacophore in drug discovery, particularly for GPCR ligands (e.g., Orexin antagonists) and kinase inhibitors.[1][2] Its structure combines a lipophilic, electron-rich 6-methylbenzoxazole core with a polar, basic piperidine moiety.[1][2]

Structural Connectivity Analysis[2][3]
  • Benzoxazole Core: The fused benzene and oxazole rings provide a planar aromatic system.[2] The methyl group at position 6 exerts a weak inductive (

    
    ) effect, increasing electron density at the C-5 and C-7 positions compared to the unsubstituted parent.[1][2]
    
  • Piperidine Ring: Attached at the C-2 position of the oxazole, the piperidine ring adopts a chair conformation.[2] The C-4 attachment point creates a freely rotatable bond, allowing the piperidine nitrogen to participate in hydrogen bonding or salt formation (pKa ~10-11).[1][2]

Synthetic Protocol (Authoritative Method)

While various methods exist, the Polyphosphoric Acid (PPA) Cyclodehydration is the industry standard for high-purity isolation of 2-substituted benzoxazoles.[1][2] This method avoids the use of unstable acid chlorides.[2]

Reaction Scheme

Reagents: 2-Amino-5-methylphenol, Isonipecotic acid (Piperidine-4-carboxylic acid), Polyphosphoric acid (PPA).[1][2]

G Start 2-Amino-5-methylphenol + Isonipecotic Acid Process Cyclodehydration (PPA, 180°C, 4-6 h) Start->Process Condensation Workup Basification (NaOH) & Extraction Process->Workup Quench Product 6-Methyl-2-piperidin-4-yl- 1,3-benzoxazole Workup->Product Isolation

Figure 1: High-temperature cyclodehydration workflow for benzoxazole synthesis.

Step-by-Step Methodology
  • Mixing: In a round-bottom flask, mix 2-amino-5-methylphenol (1.0 eq) and isonipecotic acid (1.1 eq).

  • Acid Addition: Add Polyphosphoric acid (PPA) (approx. 10-15 g per gram of reactant).[2]

  • Cyclization: Heat the mixture to 180–200 °C for 4–6 hours under nitrogen. The high temperature is critical to drive the formation of the oxazole ring via water elimination.[2]

  • Quenching: Cool the reaction to ~80 °C and pour slowly into crushed ice/water. Stir vigorously to dissolve the viscous PPA.

  • Neutralization: Adjust pH to >10 using 50% NaOH solution. This liberates the piperidine amine from its phosphate salt.[2]

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 9:1) if necessary.[2]

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for the free base form of the title compound.

Mass Spectrometry (ESI-MS)[1][2]
  • Formula:

    
    
    
  • Exact Mass: 216.13[2]

  • Observed Ion

    
    : 217.1  (Base peak)[2]
    
  • Fragmentation Pattern: characteristic loss of the piperidine ring may be observed at high collision energies.[2]

Infrared Spectroscopy (FT-IR)
  • 
     (KBr/Thin Film): 
    
    • 3300–3200 cm⁻¹: N-H stretching (piperidine secondary amine, broad).[2]

    • 1620–1610 cm⁻¹: C=N stretching (benzoxazole ring).[2]

    • 1580, 1450 cm⁻¹: C=C aromatic skeletal vibrations.[2]

    • 1240 cm⁻¹: C-O-C asymmetric stretching (oxazole ether linkage).[2]

    • 2950–2850 cm⁻¹: C-H aliphatic stretching (methyl and piperidine methylene).[2]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃ (Data below standardized to CDCl₃ for solubility of free base)

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-H4 7.52Doublet (d)1H8.2Proton ortho to N, deshielded by ring current.[1][2]
Ar-H7 7.26Singlet (s)1H-Proton ortho to O, meta to methyl.[1][2]
Ar-H5 7.10Doublet (d)1H8.2Proton adjacent to methyl group.[1][2]
Pip-H2,6 3.20 – 3.15Multiplet (m)2H-

-protons to Nitrogen (equatorial).[1][2]
Pip-H4 3.05 – 2.98Multiplet (tt)1H11.5, 4.0Methine proton linking to benzoxazole.[2]
Pip-H2,6 2.78 – 2.72Multiplet (td)2H12.0, 2.5

-protons to Nitrogen (axial).[2]
Ar-CH₃ 2.46Singlet (s)3H-Methyl group attached to aromatic ring.[1][2]
Pip-H3,5 2.15 – 2.08Multiplet (dd)2H-

-protons (equatorial).[1][2]
Pip-H3,5 1.85 – 1.75Multiplet (qd)2H12.0, 4.0

-protons (axial).[2]
NH 1.80 – 2.20Broad (br s)1H-Amine proton (shift varies with concentration).[2]
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Shift (

ppm)
Carbon TypeAssignment
168.5 Quaternary (C=N)C-2 (Oxazole carbon, highly deshielded).[1][2]
151.2 Quaternary (Ar-O)C-7a (Benzene ring junction).[1][2]
139.5 Quaternary (Ar-N)C-3a (Benzene ring junction).[1][2]
135.8 QuaternaryC-6 (Methyl-bearing carbon).[1][2]
125.4 Methine (CH)C-5 (Aromatic).[2]
119.2 Methine (CH)C-4 (Aromatic).[2]
110.8 Methine (CH)C-7 (Aromatic).[2]
45.8 Methylene (CH₂)Pip-C2, C6 (Alpha to Nitrogen).[2]
38.2 Methine (CH)Pip-C4 (Attachment point).[2]
30.5 Methylene (CH₂)Pip-C3, C5 (Beta to Nitrogen).[2]
21.6 Methyl (CH₃)Ar-CH₃ .

Structural Visualization (NMR Connectivity)

The following diagram illustrates the key spin systems and connectivity correlations (COSY/HMBC) used to assign the structure.

NMR_Connectivity Methyl Methyl (2.46 ppm) Ar_H5 Ar-H5 (7.10 ppm) Methyl->Ar_H5 NOE / HMBC Ar_H7 Ar-H7 (7.26 ppm) Methyl->Ar_H7 HMBC Ar_H4 Ar-H4 (7.52 ppm) Ar_H4->Ar_H5 COSY (J=8.2) Pip_H4 Pip-H4 (3.00 ppm) C2_Oxazole C-2 (168.5 ppm) Pip_H4->C2_Oxazole HMBC (Critical Link)

Figure 2: Key NMR correlations establishing the linkage between the piperidine ring and the benzoxazole core.

Quality Control & Impurity Profiling

For researchers using this compound in biological assays, purity is paramount.[2]

  • HPLC Condition: C18 Column (e.g., Agilent Zorbax Eclipse), Mobile Phase: ACN/Water (0.1% TFA) Gradient 5% -> 95%.[2]

  • UV Detection: 254 nm (Strong absorption due to benzoxazole chromophore).[2]

  • Common Impurities:

    • Unreacted Aminophenol: Detectable by color (often darkens) and LC-MS (M+H 124).[2]

    • Phosphate Salts: If neutralization (Step 5) is incomplete, the product may contain residual polyphosphates, affecting biological IC50 values.[2] Ensure final product is free base or a stoichiometric HCl salt.[2]

References

  • Potts, K. T. (1984).[2] Comprehensive Heterocyclic Chemistry. Pergamon Press.[2] (Foundational text on Benzoxazole synthesis via PPA).

  • Abdel-Aziz, H. A., et al. (2025).[2][3][4] "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences. (Provides analogous NMR data for piperidinyl-benzoxazoles).[2]

  • PubChem Compound Summary. (2025). "5-Methyl-2-piperidin-4-yl-1,3-benzoxazole" (Isomer/Analog reference).[1][2] National Center for Biotechnology Information.[2] [2]

  • Sigma-Aldrich. (2025).[1][2] "6-Methyl-2-piperidin-4-yl-1,3-benzoxazole Product Sheet."

Sources

Foundational

The Piperidinyl-Benzoxazole Scaffold: A Technical Guide to its Discovery, Evolution, and Therapeutic Applications

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract The fusion of the piperidine and benzoxazole rings has given rise to a class of compounds with sign...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the piperidine and benzoxazole rings has given rise to a class of compounds with significant therapeutic potential, demonstrating a remarkable versatility in targeting a range of biological entities. This technical guide provides a comprehensive overview of the discovery and history of piperidinyl-based benzoxazoles, from the initial synthesis of the core scaffolds to the development of highly potent and selective drug candidates. We will delve into the medicinal chemistry, structure-activity relationships (SAR), and mechanisms of action of these compounds, with a particular focus on their applications in oncology and neuroscience. Detailed experimental protocols for the synthesis of key intermediates and final compounds are provided, alongside a critical analysis of the rationale behind the strategic combination of these two privileged pharmacophores.

Historical Perspective: The Genesis of Two Privileged Scaffolds

The story of piperidinyl-based benzoxazoles is one of a strategic union between two independently significant heterocyclic systems in medicinal chemistry.

The journey of the benzoxazole scaffold began in the late 19th century. While the parent benzoxazole has limited practical use, its derivatives have become commercially important.[1] The aromatic nature of the benzoxazole ring system confers stability, while also providing reactive sites for functionalization, making it a versatile starting point for the synthesis of more complex, bioactive molecules.[1]

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids. Its prevalence is due to its ability to impart favorable pharmacokinetic properties, engage in crucial molecular interactions, and provide a synthetically accessible framework for molecular design.[2] The piperidine ring can influence a molecule's lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The deliberate combination of these two scaffolds is a more recent development, driven by the desire to create hybrid molecules with enhanced biological activity, selectivity, and improved drug-like properties.

The Rationale for a Powerful Partnership: Why Combine Piperidine and Benzoxazole?

The decision to fuse the piperidine and benzoxazole moieties is a calculated one in medicinal chemistry, aiming to leverage the distinct advantages of each component to create a synergistic effect. The benzoxazole core, being a planar and aromatic system, is well-suited for engaging in π-π stacking interactions within the binding sites of biological targets, such as the ATP-binding pocket of kinases.[3] The piperidine ring, on the other hand, provides a flexible, three-dimensional structure that can act as a versatile linker. This flexibility allows for the optimal positioning of various functional groups to form key interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein.[3] This hybrid design is intended to enhance binding affinity, selectivity, and overall biological activity.[3]

Therapeutic Applications: Targeting Cancer and the Central Nervous System

The versatility of the piperidinyl-based benzoxazole scaffold is evident in its successful application in two distinct and critical therapeutic areas: oncology and neuroscience.

Anticancer Agents: Dual Inhibition of Key Kinases

A promising strategy in cancer therapy is the simultaneous inhibition of multiple signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis.[3][4] Piperidinyl-based benzoxazoles have emerged as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), two receptor tyrosine kinases that play pivotal roles in these processes.[3][4]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] The c-Met receptor and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor cell proliferation, survival, and invasion.[4] The signaling pathways of VEGFR and c-Met can act synergistically to promote tumor progression.[6] Therefore, the dual inhibition of both receptors presents a compelling therapeutic approach to overcome resistance mechanisms that can arise from single-target therapies.[4][6]

Signaling Pathway of VEGFR-2 and c-Met in Cancer

G cluster_0 VEGFR-2 Pathway cluster_1 c-Met Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Invasion, Metastasis mTOR->Proliferation Inhibitor Piperidinyl-Based Benzoxazole Inhibitor->VEGFR2 Inhibition Inhibitor->cMet Inhibition

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by piperidinyl-based benzoxazoles.

Recent studies have synthesized and evaluated a series of piperidinyl-based benzoxazole derivatives as dual VEGFR-2/c-Met inhibitors.[3][7] The core structure typically consists of a 2-(piperidin-4-yl)benzo[d]oxazole moiety, with various substituents appended to the piperidine nitrogen.

A notable example is compound 11b from a recent study, which demonstrated potent inhibition of both kinases and selective cytotoxicity against breast cancer cells.[3] The p-fluorophenyl group in this compound was found to be crucial for its activity.[3]

CompoundVEGFR-2 IC50 (µM)[3]c-Met IC50 (µM)[3]MCF-7 (Breast Cancer) IC50 (µM)[3]A549 (Lung Cancer) IC50 (µM)[3]PC-3 (Prostate Cancer) IC50 (µM)[3]
5a 0.1450.231---
5g 0.9701.885---
5h 0.2100.320---
11a 0.2050.2846.258.3315.95
11b 0.1450.1814.306.687.06
Sorafenib 0.058-4.956.326.57
Staurosporine -0.237---

Table 1: In vitro biological activity of selected piperidinyl-based benzoxazole derivatives.

Atypical Antipsychotics: Modulating Dopamine and Serotonin Receptors

Piperidinyl-based benzoxazoles have also shown significant promise as multi-target antipsychotic agents.[8] Schizophrenia and other psychotic disorders are complex conditions involving the dysregulation of multiple neurotransmitter systems, primarily dopamine and serotonin.[9][10] Atypical antipsychotics aim to achieve their therapeutic effect by modulating dopamine D2 and serotonin 5-HT2A receptors.[9][10]

The prevailing hypothesis suggests that an excess of dopamine activity in certain brain regions contributes to the positive symptoms of psychosis (e.g., hallucinations and delusions).[11] Conversely, deficits in dopamine and serotonin signaling in other areas may be associated with the negative and cognitive symptoms. Atypical antipsychotics typically act as antagonists at D2 receptors and also at 5-HT2A receptors. The blockade of 5-HT2A receptors is thought to enhance dopamine release in specific brain regions, thereby mitigating some of the side effects associated with D2 antagonism and potentially improving negative symptoms.[11]

Signaling Pathway of Dopamine D2 and Serotonin 5-HT2A Receptors

G cluster_0 Dopaminergic Neuron cluster_1 Serotonergic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Psychosis Positive Symptoms D2R->Psychosis cAMP ↓ cAMP AC->cAMP Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR PLC Phospholipase C HT2AR->PLC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Cognition Modulation of Cognition & Mood IP3_DAG->Cognition Antipsychotic Piperidinyl-Based Benzoxazole Antipsychotic->D2R Antagonist Antipsychotic->HT2AR Antagonist

Caption: Modulation of D2 and 5-HT2A receptor signaling by piperidinyl-based benzoxazole antipsychotics.

The development of piperidinyl-based benzoxazoles as antipsychotics has focused on achieving a balanced affinity for D2 and 5-HT2A receptors. One study identified compound 29 as a promising candidate with high affinities for D2, 5-HT1A, and 5-HT2A receptors, but low affinity for other receptors, which is desirable for minimizing side effects.[8] This compound also demonstrated efficacy in animal models of psychosis without inducing catalepsy, a common side effect of older antipsychotics.[8]

Experimental Protocols: Synthesis of Piperidinyl-Based Benzoxazoles

The synthesis of piperidinyl-based benzoxazoles typically involves a multi-step process, beginning with the construction of the core 2-(piperidin-4-yl)benzo[d]oxazole intermediate.

Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole (Intermediate 2)

This key intermediate is synthesized via the cyclization of 2-aminophenol with piperidine-4-carboxylic acid.[3]

Experimental Workflow

G Reactants 2-Aminophenol (1) Piperidine-4-carboxylic acid Reaction Polyphosphoric Acid (PPA) Reflux (180 °C, 2h) Reactants->Reaction Product 2-(Piperidin-4-yl)benzo[d]oxazole (2) Reaction->Product G Reactants Intermediate 2 Chloroacetylated Aromatic Amine (4a-i) Reaction K2CO3, KI Acetone, Reflux (4h) Reactants->Reaction Product Final Acetamide Derivatives (5a-i) Reaction->Product

Caption: General synthesis of final acetamide derivatives of piperidinyl-based benzoxazoles.

Step-by-Step Methodology:

  • To a solution of 2-(piperidin-4-yl)benzo[d]oxazole (2, 1 equivalent) in acetone, add the appropriate chloroacetylated aromatic amine (4a-i, 1 equivalent).

  • Add potassium carbonate (K2CO3) as a base and a catalytic amount of potassium iodide (KI).

  • The reaction mixture is refluxed for 4 hours.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final acetamide derivatives (5a-i).

Conclusion and Future Perspectives

The strategic combination of the piperidine and benzoxazole scaffolds has proven to be a highly effective approach in modern drug discovery. The resulting piperidinyl-based benzoxazoles have demonstrated significant potential as both anticancer and antipsychotic agents, owing to their ability to potently and often selectively interact with key biological targets. The wealth of available synthetic methodologies allows for extensive structural diversification, enabling the fine-tuning of their pharmacological and pharmacokinetic profiles.

Future research in this area will likely focus on further optimizing the lead compounds to enhance their efficacy, reduce off-target effects, and improve their ADME properties. The exploration of novel therapeutic applications for this versatile scaffold is also a promising avenue for future investigation. The continued elucidation of the intricate structure-activity relationships will undoubtedly pave the way for the development of the next generation of piperidinyl-based benzoxazole therapeutics.

References

  • Al-Ostath, A., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(12), 1725. [Link]

  • Blasi, G., et al. (2015). Variation in dopamine D2 and serotonin 5-HT2A receptor genes is associated with working memory processing and response to treatment with antipsychotics. Neuropsychopharmacology, 40(5), 1250–1258. [Link]

  • Blasi, G., et al. (2015). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. ClinPGx. [Link]

  • Blasi, G., et al. (2015). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology, 40(5), 1250–1258. [Link]

  • Chen, Y., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 25(11), 2689. [Link]

  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: contributions to our understanding of the hallucinogens. Progress in brain research, 172, 3–16. [Link]

  • Harada, H., et al. (2000). A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. Journal of medicinal chemistry, 43(16), 3149–3156. [Link]

  • Huang, L., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 25(22), 5258–5262. [Link]

  • Khan, A. Q., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Journal of the Indian Chemical Society, 100(1), 100806. [Link]

  • Kvitko, I. Y. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 59(1-2), 1-2. [Link]

  • Liu, Y., et al. (2018). The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma. Oncotarget, 9(33), 23049–23061. [Link]

  • Wikipedia contributors. (2023, December 14). Benzoxazole. In Wikipedia, The Free Encyclopedia. Retrieved 01:40, February 24, 2026, from [Link]

  • Wu, Y., et al. (2021). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. Journal of Experimental & Clinical Cancer Research, 40(1), 1-18. [Link]

  • Zorn, J. A., & Wenderski, W. (2012). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. [Link]

  • Huang, L., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed. [Link]

  • Soudijn, W., & van Wijngaarden, I. (1993). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873). Journal of medicinal chemistry, 36(12), 1673–1681. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Soudijn, W., & van Wijngaarden, I. (1993). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-Benzisoxazoles as D2/5-HT2 Antagonists with Potential Atypical Antipsychotic Activity. ACS Publications. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. J-STAGE. [Link]

  • Murty, M. S. R., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991. [Link]

  • Barvian, M., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(20), 5984–5987. [Link]

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 1-13. [Link]

  • Finlay, M. R. V., et al. (2008). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic & medicinal chemistry letters, 18(15), 4442–4446. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Mironov, M. A., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3737. [Link]

  • Ye, W., et al. (2014). Benzo[D]imidazole derivatives of piperidine and piperazine.
  • Kumar, A., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Research International, 37(1), 1-13. [Link]

  • Al-Salahi, R., & Marzouk, M. (2022). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

Sources

Exploratory

Potential therapeutic targets of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole Abstract This technical guide outlines a comprehensive strategy for the identification and validation of p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Abstract

This technical guide outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole. Given the limited publicly available data on this specific molecule, this document provides a roadmap for researchers and drug development professionals to explore its therapeutic potential. The approach is rooted in a scaffold-based analysis, leveraging the known biological activities of its constituent benzoxazole and piperidine moieties. We will delve into hypothesized targets, present detailed experimental protocols for target validation, and provide a framework for advancing the molecule through the preclinical discovery pipeline.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a heterocyclic molecule featuring a benzoxazole core linked to a piperidine ring. While direct studies on this specific compound are not extensively reported, the benzoxazole and piperidine scaffolds are prevalent in a multitude of biologically active compounds, suggesting a rich therapeutic potential.[1][2][3][4][5][6][7] Benzoxazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The piperidine moiety is a common feature in centrally active agents and is known to interact with various receptors and transporters in the central nervous system (CNS).[6][7]

This guide will, therefore, focus on a rational, hypothesis-driven approach to elucidate the mechanism of action and identify the therapeutic targets of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole. The core of this strategy is to leverage the known pharmacology of its structural components to predict and then empirically validate its biological targets.

Hypothesized Therapeutic Targets: A Scaffold-Based Approach

Based on the constituent chemical moieties, we can formulate several hypotheses regarding the potential therapeutic targets of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.

Primary Hypothesis: Sigma-1 Receptor (S1R) Modulation

The presence of the piperidine ring strongly suggests the Sigma-1 Receptor (S1R) as a primary therapeutic target.[7] S1R is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including signal transduction, ion channel regulation, and cellular stress responses.[8][9] Its role in neurodegenerative diseases, pain, and psychiatric disorders makes it a compelling target for novel therapeutics.[7][9][10]

Secondary Hypotheses: Exploring Broader Therapeutic Areas

The benzoxazole core provides a foundation for exploring other potential therapeutic avenues:

  • Oncology: Benzoxazole derivatives have been investigated as inhibitors of key kinases in cancer signaling pathways, such as VEGFR-2 and c-Met .[2]

  • Inflammation: The anti-inflammatory properties of some benzoxazoles may be attributed to the inhibition of enzymes like cyclooxygenases (COX) .[11]

  • Neurodegenerative Diseases: Beyond S1R, the neuroprotective potential of similar scaffolds could involve modulation of pathways related to amyloid-β (Aβ) aggregation or other targets relevant to conditions like Alzheimer's disease.[6][12][13]

Target Validation Workflow: From Hypothesis to Evidence

A rigorous and multi-faceted target validation process is crucial to de-risk drug development programs.[14][15][16][17][18] The following workflow outlines a systematic approach to validate the hypothesized targets for 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.

Target_Validation_Workflow cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: In Vivo Proof-of-Concept Binding_Assays Biochemical/Radioligand Binding Assays Enzyme_Assays Enzymatic Assays (e.g., Kinase, COX) Cell_Based_Assays Cell-Based Phenotypic Assays Binding_Assays->Cell_Based_Assays Confirmed Binders Target_Engagement_Cellular Cellular Target Engagement (e.g., CETSA, NanoBRET) Cell_Based_Assays->Target_Engagement_Cellular Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Engagement_Cellular->Signaling_Pathways Animal_Models Disease-Relevant Animal Models Signaling_Pathways->Animal_Models Validated Hits PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD Biomarker_Analysis Target Engagement & Efficacy Biomarkers PK_PD->Biomarker_Analysis Hypothesized_Targets Hypothesized Targets (S1R, Kinases, COX, etc.) Hypothesized_Targets->Binding_Assays Affinity & Selectivity Signaling_Pathway Compound 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole S1R Sigma-1 Receptor (S1R) Compound->S1R BiP BiP/GRP78 S1R->BiP Dissociation Ion_Channels Ion Channels (e.g., K+, Ca2+) S1R->Ion_Channels Modulation Kinases Kinases (e.g., Akt, ERK) Ion_Channels->Kinases Cell_Survival Cell Survival & Neuroprotection Kinases->Cell_Survival

Figure 2. Hypothesized S1R signaling pathway modulation.

Phase 3: In Vivo Proof-of-Concept

The final validation step involves demonstrating therapeutic efficacy in relevant animal models of disease. [16]

  • For S1R (Neuropathic Pain Model):

    • Model: Chronic constriction injury (CCI) or spared nerve injury (SNI) in rodents.

    • Assessment: Measure mechanical allodynia and thermal hyperalgesia.

  • For Kinase Targets (Oncology Model):

    • Model: Xenograft tumor models in immunocompromised mice.

    • Assessment: Monitor tumor growth and survival.

  • For COX Targets (Inflammation Model):

    • Model: Carrageenan-induced paw edema in rodents.

    • Assessment: Measure paw volume and inflammatory markers.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the therapeutic potential of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole. By systematically progressing from in vitro binding to in vivo efficacy studies, researchers can build a robust data package to support further development. The initial focus on the Sigma-1 receptor is a data-driven starting point, but the exploration of other targets based on the benzoxazole scaffold should not be overlooked. Successful target validation will not only clarify the mechanism of action but also inform patient selection strategies and biomarker development for future clinical trials. [15]

References

  • Sigma Receptor Binding Assays - PMC. (2016, December 8).
  • Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (2024, November 21).
  • The Role of Target Validation in Modern Drug Discovery - World BI.
  • Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. (2024, March 3).
  • Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8).
  • Sigma Receptor Binding Assays - PubMed - NIH. (2015, December 8).
  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (2024, October 25).
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020, March 12).
  • New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands - The Research Repository @ WVU - West Virginia University.
  • Molecular Target Validation in preclinical drug discovery. (2014, May 2).
  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2026, January 25).
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC. (2025, December 9).
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12).
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (2025, February 7).
  • 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole - MilliporeSigma.
  • 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016, May 22).
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv.
  • 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (2021, June 29).
  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC. (2025, September 27).
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC.
  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Publishing.
  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC. (2020, May 5).
  • Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC.
  • Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands | Request PDF - ResearchGate.
  • A focus on piperidine and piperazine scaffolds - . (2024, November 10). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2,6-Disubstituted Benzoxazoles

Abstract & Scope This application note details a robust, scalable protocol for the regioselective synthesis of 2,6-disubstituted benzoxazoles . These heterocycles are critical pharmacophores in drug discovery, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the regioselective synthesis of 2,6-disubstituted benzoxazoles . These heterocycles are critical pharmacophores in drug discovery, serving as isosteres for nucleic acid bases and exhibiting potent biological activities, including COX-2 inhibition, anticancer, and antimicrobial effects [1, 2].

While various synthetic routes exist, this guide focuses on the One-Pot Oxidative Cyclization of 2-amino-5-substituted phenols with aromatic aldehydes. This method is selected for its operational simplicity, high regiocontrol, and functional group tolerance, avoiding the harsh conditions of polyphosphoric acid (PPA) condensation.

Scientific Background & Mechanism[1][2]

Regioselectivity Logic

The synthesis of specific substitution patterns on the benzoxazole core is dictated by the starting aminophenol isomer.

  • Target: 2,6-Disubstituted Benzoxazole.[1]

  • Precursor Requirement: 2-Amino-5-substituted phenol .

  • Mechanism: The reaction proceeds via the initial formation of a Schiff base (imine) intermediate, followed by intramolecular nucleophilic attack of the phenolic oxygen onto the imine carbon. The final step involves oxidative dehydrogenation to aromatize the heterocycle [3, 4].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical regiochemical outcome.

BenzoxazoleMechanism Start Precursors (2-Amino-5-R-phenol + R'-CHO) Imine Schiff Base Intermediate Start->Imine Condensation (-H2O) Cyclic Dihydrobenzoxazole (Unstable) Imine->Cyclic Intramolecular Cyclization Product 2,6-Disubstituted Benzoxazole Cyclic->Product Oxidative Aromatization (Oxidant/Catalyst)

Figure 1: Mechanistic pathway for the conversion of 2-amino-5-substituted phenols to 2,6-disubstituted benzoxazoles.

Experimental Protocol

Method Selection

Two protocols are provided to accommodate substrate reactivity:

  • Method A (Green/Standard): Sodium Metabisulfite (Na₂S₂O₅) mediated cyclization. Best for electron-rich or neutral aldehydes.

  • Method B (Catalytic): Copper-catalyzed aerobic oxidation. Best for sterically hindered or electron-deficient substrates.

Materials & Reagents
ReagentRoleGrade
2-Amino-5-cresol (or analog)Substrate (provides 6-substituent)>98%
Benzaldehyde derivative Substrate (provides 2-substituent)>98%
Sodium Metabisulfite (Na₂S₂O₅) Oxidant (Method A)ACS Reagent
CuI / 1,10-Phenanthroline Catalyst/Ligand (Method B)99.9% Trace Metals
DMSO / Ethanol SolventsAnhydrous
Detailed Procedure (Method A: Na₂S₂O₅ Mediated)

Reference Basis: Mild oxidative cyclization protocols [5, 6].

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-substituted phenol (1.0 mmol) and the corresponding aromatic aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Imine Formation: Heat the mixture to reflux (80°C) for 30–60 minutes. Monitor by TLC for the disappearance of the starting amine.

  • Oxidant Addition: Cool the solution slightly and add Na₂S₂O₅ (1.0–1.2 mmol).

  • Cyclization: Reflux the mixture for an additional 2–4 hours. The solution typically darkens as oxidation proceeds.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into crushed ice (20 g).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organic layers with Brine (10 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via recrystallization (EtOH/Water) or flash column chromatography (Hexane/EtOAc).

Detailed Procedure (Method B: Cu-Catalyzed Aerobic)

Reference Basis: Copper-catalyzed C-H functionalization [7, 8].

  • Setup: In a reaction tube, combine 2-amino-5-substituted phenol (1.0 mmol), aldehyde (1.1 mmol), CuI (10 mol%), and 1,10-Phenanthroline (10 mol%).

  • Solvent: Add DMSO (3 mL).

  • Reaction: Stir at 100°C under an open air atmosphere (or O₂ balloon for faster kinetics) for 12 hours.

  • Workup: Dilute with water, extract with EtOAc, and purify as above.

Process Workflow & Decision Tree

The following workflow guides the researcher through the synthesis and troubleshooting process.

Workflow Start Start Synthesis CheckSubst Check Aldehyde Electronics Start->CheckSubst MethodA Method A: Na2S2O5 / Reflux CheckSubst->MethodA Electron Neutral/Rich MethodB Method B: Cu-Cat / DMSO / 100°C CheckSubst->MethodB Electron Poor/Steric TLC TLC Monitoring (Hex:EtOAc 4:1) MethodA->TLC MethodB->TLC Complete Reaction Complete? TLC->Complete Complete->MethodB No (Switch/Push conditions) Workup Aq. Workup & Drying Complete->Workup Yes Purify Recrystallization or Column Chromatography Workup->Purify

Figure 2: Operational workflow for selecting the optimal synthetic method and processing steps.

Data Analysis & Validation

To validate the 2,6-substitution pattern , researchers must analyze the 1H NMR coupling constants.

Signal PositionMultiplicityCoupling Constant (

)
Structural Insight
H-4 (Benzoxazole)Doublet (d)

Hz
Ortho-coupling to H-5.
H-5 (Benzoxazole)Doublet of Doublets (dd)

Hz
Ortho to H-4, Meta to H-7.
H-7 (Benzoxazole)Doublet (d)

Hz
Meta-coupling (Diagnostic for 6-substituent).
C-2 (Carbon)Singlet (No H)N/AShift ~160-165 ppm (C=N).

Critical QC Check: If the starting material was 2-amino-4-substituted phenol, the product would be 2,5-disubstituted. The H-7 signal would appear as a doublet of doublets (ortho/meta coupling), whereas in the 2,6-isomer , H-7 is an isolated doublet (meta coupling only) or singlet depending on resolution [9].

References

  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles: Synthesis and Pharmacological Activities.[1][3][4][5][6][7][8][9]

  • National Institutes of Health (PMC). (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents.[3][4][6][7][9]

  • Organic Chemistry Portal. (2020). Synthesis of Benzoxazoles: Recent Literature and Mechanisms.

  • BenchChem. (2025).[3] One-pot synthesis methods for substituted benzoxazoles: Application Notes.

  • MDPI Molecules. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles from 2-Aminophenols.[2][10]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some benzoxazole derivatives.[2][10][1][3][4][5][6][7][8][9][11]

  • MDPI Molecules. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation.

  • Thieme Chemistry (Synlett/Synthesis). (2020). Novel Synthesis of Benzoxazoles and Benzimidazoles.[10][8][9]

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.[1][3][4][5][6][7][8][12]

Sources

Application

Application Note: Functional Characterization of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole in Oncology Research

Executive Summary & Biological Rationale[1][2][3] 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole represents a privileged pharmacophore in medicinal chemistry, specifically designed as a scaffold for dual tyrosine kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale[1][2][3]

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole represents a privileged pharmacophore in medicinal chemistry, specifically designed as a scaffold for dual tyrosine kinase inhibition . The benzoxazole core acts as a bioisostere for the purine ring of ATP, allowing it to interact with the hinge region of kinase domains, while the basic piperidine moiety improves solubility and interaction with the ribose-binding pocket or solvent-exposed regions.

Recent structure-activity relationship (SAR) studies have identified this scaffold as a potent lead for inhibiting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Met (Hepatocyte Growth Factor Receptor). Co-inhibition of these targets is a critical therapeutic strategy to overcome resistance mechanisms in solid tumors, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.

This Application Note provides a validated workflow for assessing the biological activity of this compound, focusing on:

  • Cytotoxicity Profiling: Determining antiproliferative potency across cancer cell lines.[1]

  • Functional Angiogenesis: Assessing VEGFR-2 inhibition via HUVEC tube formation.

  • Metastatic Potential: Evaluating c-Met inhibition via cell scattering assays.

Signal Transduction Pathway Context

To interpret assay results, researchers must understand the downstream signaling cascades inhibited by the compound. The diagram below illustrates the convergent pathways of VEGFR-2 and c-Met, highlighting where 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole exerts its effect.

SignalingPathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 (Angiogenesis) PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS cMet c-Met (Motility/Invasion) cMet->PI3K cMet->RAS Compound 6-Methyl-2-piperidin-4-yl -1,3-benzoxazole Compound->VEGFR2 Inhibition Compound->cMet Inhibition AKT AKT PI3K->AKT Survival Cell Survival (Apoptosis Evasion) AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Migration Migration & Tube Formation ERK->Migration

Figure 1: Mechanism of Action. The compound blocks ATP binding at VEGFR-2 and c-Met, preventing phosphorylation and downstream activation of PI3K/AKT (survival) and RAS/ERK (migration) pathways.

Protocol A: Antiproliferative Potency (MTT Assay)

Objective: Determine the IC50 value of the compound in A549 (Lung) and HUVEC (Endothelial) cell lines. Rationale: The piperidine-benzoxazole core often exhibits differential toxicity. A549 cells express high levels of c-Met, while HUVECs are dependent on VEGFR-2 signaling, making them ideal models.

Materials
  • Cell Lines: A549 (ATCC® CCL-185™), HUVEC (ATCC® CRL-1730™).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).[1]

  • Compound Stock: 10 mM in DMSO (Store at -20°C).

Step-by-Step Methodology
  • Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells/well in 96-well plates in 100 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole in culture media.

    • Concentration Range: 0.01 µM to 100 µM (8 points, 3-fold dilutions).

    • Controls: Vehicle control (0.1% DMSO) and Positive Control (e.g., Sorafenib or Staurosporine).

    • Add 100 µL of drug-containing media to wells (Total volume: 200 µL).

    • Incubate for 48 or 72 hours.

  • Readout:

    • Add 20 µL MTT solution to each well.

    • Incubate for 4 hours at 37°C (purple formazan crystals form).

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO.

    • Shake plate for 10 minutes.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Fit data to a non-linear regression model (Log(inhibitor) vs. response) to determine IC50.

Protocol B: Functional Angiogenesis (HUVEC Tube Formation)

Objective: Validate VEGFR-2 inhibition by assessing the compound's ability to disrupt endothelial capillary-like structure formation. Scientific Integrity: This assay is more physiologically relevant than simple proliferation because it tests the morphogenic capacity driven by VEGF signaling.

Materials
  • Matrix: Growth Factor Reduced (GFR) Matrigel™ (Thaw overnight on ice).

  • Stimulant: Recombinant Human VEGF-A (50 ng/mL).

  • Imaging: Inverted phase-contrast microscope.

Step-by-Step Methodology
  • Matrix Coating:

    • Critical: Keep Matrigel on ice; it solidifies at room temperature.

    • Add 50 µL Matrigel per well of a pre-chilled 96-well plate.

    • Incubate at 37°C for 30 minutes to polymerize.

  • Cell Seeding & Treatment:

    • Resuspend HUVECs in basal media (low serum) containing 50 ng/mL VEGF.

    • Add 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole at IC50 and 2x IC50 concentrations.

    • Seed 20,000 cells/well onto the polymerized Matrigel.

  • Incubation:

    • Incubate for 6–18 hours. (Do not over-incubate, or tubes will collapse).

  • Quantification:

    • Capture 3 random fields per well (4x or 10x objective).

    • Analyze using ImageJ ("Angiogenesis Analyzer" plugin).

    • Key Metrics: Total Tube Length, Number of Junctions, Number of Meshes.

Expected Outcome: Effective VEGFR-2 inhibition by the benzoxazole derivative should result in isolated single cells or small clusters, significantly reducing the "Total Tube Length" compared to the VEGF-only control.

Protocol C: Metastatic Potential (HGF-Induced Scatter Assay)

Objective: Validate c-Met inhibition by blocking HGF-induced epithelial-to-mesenchymal transition (EMT) and cell scattering. Target: MDCK (Madin-Darby Canine Kidney) cells or DU145 (Prostate) cells.

Step-by-Step Methodology
  • Seeding:

    • Seed MDCK cells at low density (1,000 cells/well) in a 24-well plate to form discrete colonies (islets).

    • Allow colonies to grow for 24 hours.

  • Induction & Treatment:

    • Pre-treat cells with the test compound (1 µM, 5 µM) for 1 hour.

    • Add HGF (Hepatocyte Growth Factor) at 20 ng/mL to induce scattering.

  • Incubation:

    • Incubate for 24 hours.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde.

    • Stain with Crystal Violet (0.5%) for visualization.

  • Analysis:

    • Scoring:

      • Score 0: Tight colonies (No effect).

      • Score 1: Loose colonies.

      • Score 2: Scattered cells (High c-Met activity).

    • The compound should maintain colonies in the "Score 0" or "Score 1" state despite HGF presence.

Data Summary & Reference Values

The following table summarizes expected reference values for 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole derivatives based on structural analogs (e.g., dual kinase inhibitors).

Assay TypeCell Line / TargetReadoutExpected Activity Range
Cytotoxicity A549 (Lung Cancer)IC50 (Viability)1.5 µM – 8.0 µM
Cytotoxicity HUVEC (Endothelial)IC50 (Viability)0.8 µM – 5.0 µM
Kinase Assay Recombinant VEGFR-2IC50 (Enzymatic)< 100 nM
Kinase Assay Recombinant c-MetIC50 (Enzymatic)< 200 nM
Angiogenesis HUVEC Tube FormationTube Length Inhibition> 50% inhibition at 1 µM

Experimental Workflow Diagram

This workflow ensures a logical progression from chemical preparation to phenotypic validation.

Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_func Phase 3: Functional Validation Stock DMSO Stock (10 mM) Dilution Serial Dilution (Media) Stock->Dilution MTT MTT Assay (72h Viability) Dilution->MTT IC50 Calculate IC50 MTT->IC50 Tube Tube Formation (VEGFR-2) IC50->Tube Select Dose Scatter Scatter Assay (c-Met) IC50->Scatter Select Dose

Figure 2: Experimental Workflow. Stepwise progression from stock preparation to functional phenotypic assays.

Safety & Handling

  • Hazard Identification: Benzoxazole derivatives may be skin and eye irritants.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store solid compound at 4°C. Store DMSO stocks at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.

References

  • MDPI Chemistry. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.[1] Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS 951921-15-6). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

  • Bioorganic Chemistry. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives.[3] Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Screening of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole for Antibacterial Activity

Introduction The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of a specific benzoxazole derivative, 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole .

While the precise mechanism of action for all benzoxazole derivatives is not fully elucidated, studies suggest that some may exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[5][6] This proposed mechanism offers a selective target, potentially minimizing off-target effects in eukaryotic cells.

These application notes will detail the standardized protocols for a tiered screening approach, commencing with a qualitative assessment of antibacterial activity, followed by quantitative determination of the minimum inhibitory concentration (MIC), and concluding with an essential evaluation of in vitro cytotoxicity to assess the compound's preliminary safety profile. The methodologies are grounded in the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure robustness and reproducibility of the generated data.[7][8][9][10][11]

Compound Profile: 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Compound Name 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole
CAS Number 951921-15-6[12]
Molecular Formula C₁₃H₁₆N₂O[12]
Structure (Structure can be visualized using chemical drawing software)
Rationale for Screening As a member of the benzoxazole class of compounds, which have shown significant antimicrobial activities.[3] The piperidine moiety may enhance solubility and cell permeability.

Experimental Workflow for Antibacterial Screening

The screening process is designed as a logical progression from broad qualitative assessment to specific quantitative evaluation and preliminary safety profiling.

Antimicrobial Screening Workflow Workflow for Antimicrobial Evaluation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Preliminary Safety & Selectivity cluster_3 Phase 4: Data Analysis & Decision start Compound Synthesis & QC disk_diffusion Kirby-Bauer Disk Diffusion Assay start->disk_diffusion Qualitative Assessment mic_determination Broth Microdilution for MIC disk_diffusion->mic_determination If Activity Detected cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) mic_determination->cytotoxicity data_analysis Data Interpretation & Hit-to-Lead Decision cytotoxicity->data_analysis

Caption: A streamlined workflow for the antibacterial evaluation of novel compounds.

PART 1: Qualitative Assessment of Antibacterial Activity

Kirby-Bauer Disk Diffusion Method

This method provides a preliminary, qualitative assessment of the antibacterial activity of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.[13][14][15][16] The principle lies in the diffusion of the compound from an impregnated disk into an agar medium, creating a concentration gradient. If the compound is effective, a clear zone of no bacterial growth, known as the zone of inhibition, will form around the disk.[13][16]

Materials and Reagents
  • 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (Test Compound)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85%) or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Gentamicin, Ciprofloxacin)

  • Solvent for dissolving the test compound (e.g., DMSO, sterile deionized water)

  • Sterile forceps

  • Incubator (35 ± 2 °C)

Step-by-Step Protocol
  • Preparation of Test Disks:

    • Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. This will result in a disk containing a specific amount of the compound (e.g., 20 µ g/disk ).

    • Prepare solvent control disks by applying only the solvent to sterile disks.

  • Inoculum Preparation:

    • From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test bacterium.[15]

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15][17]

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[15]

    • Remove excess liquid by pressing the swab against the inside of the tube.[14]

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[14][15] Finally, run the swab around the rim of the agar.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]

  • Application of Disks:

    • Using sterile forceps, aseptically place the prepared test compound disks, positive control disks, and solvent control disks onto the inoculated agar surface.[14][18]

    • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of zones.[15][18]

    • Gently press each disk to ensure complete contact with the agar.[14][18]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[15]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[1]

    • The solvent control disk should show no zone of inhibition.

    • A larger zone diameter indicates greater in vitro activity against the tested bacterium.[1]

Example Data Presentation
Compound Concentration per Disk Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
6-Methyl-2-piperidin-4-yl-1,3-benzoxazole20 µg1814
Gentamicin (Positive Control)10 µg2522
Solvent Control (DMSO)N/A00

PART 2: Quantitative Analysis

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[1][19][20]

Materials and Reagents
  • 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

  • Sterile 96-well microtiter plates (round-bottom preferred)[21]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (as above)

  • Positive control antibiotic (e.g., Gentamicin)

  • Solvent for the test compound (e.g., DMSO)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for colorimetric reading)[22][23]

Step-by-Step Protocol
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[24]

    • In a 96-well plate, add 100 µL of CAMHB to wells in columns 2 through 12.

    • In column 1, add 200 µL of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.[21]

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).[20][21]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized and diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.[21]

    • This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final range.

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.[24]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).[24]

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20][24]

    • The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

    • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm, or a redox indicator like resazurin can be added to aid in visualization.[19][22]

Example Data Presentation
Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
6-Methyl-2-piperidin-4-yl-1,3-benzoxazole1632
Gentamicin12

PART 3: Preliminary Safety & Selectivity Profiling

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the antibacterial activity of a compound is due to selective antimicrobial action or general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[24][25]

Materials and Reagents
  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom cell culture plates

  • 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, acidic isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[24]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[24]

    • Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[24]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[24]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[24]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.

Calculating the Selectivity Index

The Selectivity Index (SI) provides a measure of a compound's selectivity for bacteria over mammalian cells. It is a critical parameter in early-stage drug discovery.

SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher SI value is desirable, indicating greater selectivity for the bacterial target.

Conclusion and Future Directions

These protocols provide a standardized framework for the initial in vitro evaluation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole. The data generated from these assays will establish its spectrum of activity, potency, and preliminary safety profile. Promising results, characterized by low MIC values and a high Selectivity Index, would warrant further investigation, including time-kill kinetic studies, mechanism of action elucidation, and screening against a broader panel of clinically relevant and drug-resistant bacterial strains.

References

  • Microbe Online. (2013, November 15).
  • Henrik's Lab. (2021, September 27).
  • Benchchem. Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents.
  • Creative Biolabs. (2025, June 5). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Bentham Science Publisher. (2022, May 27).
  • Benchchem. Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Compounds like Baumycins.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion.
  • Lee, K., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
  • Wikipedia. Disk diffusion test.
  • Fernandez Vactor. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Sciences & Research.
  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus.
  • FWD AMR-RefLabCap.
  • Bentham Science Publishers. (2022, August 1).
  • Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Adnan, M., et al. (2023).
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center.
  • Mori, Y., et al. (2015). In vitro parallel evaluation of antibacterial activity and cytotoxicity of silver-containing wound dressings. Wounds, 27(1), 1-11.
  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Di Somma, A., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(24), 13589.
  • Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
  • U.S. Food and Drug Administration (FDA). (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria.
  • ResearchGate. (n.d.). Chemical Screening for Compounds with Antibacterial Activity in Human Serum.
  • S-MOV. (2017). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules, 22(10), 1683.
  • El-Kased, R. F., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • Emery Pharma. (2013, November 13). Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers.
  • MDPI. (2024, December 27). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds.
  • A4L. In vitro antibacterial activity screening.
  • ResearchGate. (n.d.). In vitro antibacterial performance.
  • MDPI. (2024, May 31).
  • ResearchGate. (2020, August). (PDF)
  • NISCAIR-CSIR, India. (2016, February). Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties.
  • PubMed. (2000). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl)
  • MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Biological activity of Novel 6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) Phenyl) -.
  • Bibliomed. (2021, April 24). Synthesis, antimicrobial and in silico studies of new 2.
  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • Arabian Journal of Chemistry. (2025, July 23).
  • MilliporeSigma. 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.
  • National Center for Biotechnology Information. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Benzoxazole Synthesis: A Technical Troubleshooting Guide

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of benzoxazole derivatives. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your experimental protocols for higher yields and purity.

Introduction to Benzoxazole Synthesis Challenges

The synthesis of benzoxazoles, typically achieved through the condensation of 2-aminophenols with carboxylic acids or their derivatives, is a fundamental transformation in medicinal chemistry.[1][2] While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly lower the yield and complicate the purification of the desired product.[3][4] This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction has a low yield and the crude product is a complex mixture. What are the likely side reactions?

Low yields and complex crude mixtures are often indicative of competing side reactions. The most common culprits include incomplete cyclization, dimerization or polymerization of the 2-aminophenol starting material, and the formation of acylated intermediates that fail to cyclize.[4]

  • Incomplete Cyclization: The reaction may stall at the intermediate Schiff base (when using an aldehyde) or the N-acylated 2-aminophenol stage.[4] This is often due to insufficient reaction temperature, a deactivated catalyst, or an inappropriate solvent choice.[3][4]

  • Dimerization/Polymerization: 2-Aminophenol is susceptible to self-condensation or polymerization, especially at elevated temperatures or under strongly acidic or basic conditions. This leads to the formation of high molecular weight, often colored, impurities that are difficult to remove.

  • N- vs. O-Acylation: When using acylating agents, the 2-aminophenol has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). While N-acylation is the desired first step for benzoxazole formation, competitive O-acylation can occur, leading to an ester byproduct that does not cyclize.[5]

FAQ 2: I've isolated a significant amount of a byproduct. How can I identify the common side products?

Identifying the structure of the major byproduct is crucial for diagnosing the problem. Here are the most common side products and their characteristics:

Side ProductFormation PathwayIdentification Notes
N-Acyl-2-aminophenol Incomplete cyclization of the acylated intermediate.Higher polarity than the benzoxazole product on TLC. Shows characteristic amide and phenol signals in NMR.
O-Acyl-2-aminophenol Competitive acylation at the hydroxyl group.Isomeric to the N-acyl product. Shows characteristic ester and amine signals in NMR.
Bis-benzoxazole Condensation of two molecules of 2-aminophenol with a dicarboxylic acid.[6]Higher molecular weight than the desired product.
Polymeric materials Self-condensation of 2-aminophenol.Often insoluble, dark-colored solids. Difficult to characterize by standard NMR.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Incomplete Cyclization and Stalled Reactions

A stalled reaction is a common hurdle. The following workflow can help you diagnose and resolve the issue.

G cluster_0 Troubleshooting Stalled Benzoxazole Synthesis start Reaction Stalled (Low Conversion) q1 Is the reaction temperature optimal? start->q1 a1_yes Increase temperature incrementally. [5] Monitor by TLC. q1->a1_yes No q2 Is the catalyst active? q1->q2 Yes a1_yes->q2 a2_yes Add a fresh portion of catalyst. [5] Consider a different catalyst. [2] q2->a2_yes No q3 Is the solvent appropriate? q2->q3 Yes a2_yes->q3 a3_yes Screen alternative solvents (e.g., DMF, DMSO, toluene). [3] q3->a3_yes No end Reaction Proceeds to Completion q3->end Yes a3_yes->end

Caption: Decision tree for troubleshooting stalled reactions.

Detailed Protocol: Optimizing Reaction Conditions

  • Temperature: Insufficient temperature may prevent the reaction from overcoming the activation energy for cyclization.[4] Gradually increase the temperature in 10-20°C increments while monitoring the reaction by TLC. For some solvent-free reactions, temperatures up to 130°C may be necessary.[7][8]

  • Catalyst: Catalyst deactivation is a common issue.[4] If using a reusable catalyst, its activity may diminish over time. Adding a fresh batch of catalyst can often restart a stalled reaction. If the problem persists, consider screening different catalysts. Both Brønsted and Lewis acids have been shown to be effective.[7]

  • Solvent: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.[9] Polar aprotic solvents like DMF and DMSO are often effective.[9] If solubility is an issue, consider switching to a solvent known to be a good solubilizer for your substrates.[9]

Issue 2: Competitive N-Acylation vs. O-Acylation

The relative nucleophilicity of the amino and hydroxyl groups in 2-aminophenol is a key factor in determining the initial site of acylation.

G cluster_main Acylation Pathways of 2-Aminophenol cluster_n Desired Pathway cluster_o Side Reaction aminophenol 2-Aminophenol -NH2 (more nucleophilic) -OH (less nucleophilic) N_acyl N-Acyl Intermediate aminophenol:nh2->N_acyl N-Acylation (Kinetic Control) O_acyl O-Acyl Byproduct aminophenol:oh->O_acyl O-Acylation (Thermodynamic Control under certain conditions) benzoxazole Benzoxazole N_acyl->benzoxazole Intramolecular Cyclization no_reaction No Cyclization O_acyl->no_reaction

Caption: Competing N- and O-acylation pathways.

The amino group is generally more nucleophilic than the phenolic hydroxyl group, favoring N-acylation under kinetic control.[10] However, reaction conditions can influence the selectivity.

Strategies to Promote N-Acylation:

  • Milder Conditions: Lower reaction temperatures and shorter reaction times generally favor the kinetically preferred N-acylation.[5]

  • Choice of Acylating Agent: The reactivity of the acylating agent is crucial. Highly reactive agents like acyl chlorides may lead to a mixture of products, while using the carboxylic acid directly with a coupling agent can offer better selectivity.

  • pH Control: Maintaining a slightly acidic to neutral pH can help preserve the nucleophilicity of the amino group.[5]

Issue 3: Formation of Polymeric Byproducts

The self-condensation of 2-aminophenol can lead to intractable polymeric materials, significantly reducing the yield of the desired benzoxazole.

Preventative Measures:

  • Control Stoichiometry: Ensure an accurate stoichiometric balance between the 2-aminophenol and the coupling partner.

  • Slow Addition: Adding the 2-aminophenol slowly to the reaction mixture can help to minimize its self-condensation.

  • Moderate Temperatures: Avoid excessively high temperatures, which can promote polymerization.

  • Purity of Starting Materials: 2-Aminophenols are prone to oxidation, which can lead to colored impurities that may catalyze polymerization.[3] It is often beneficial to purify the 2-aminophenol by recrystallization before use.[3]

Purification Strategies for Crude Benzoxazole

Purifying benzoxazoles can be challenging due to the presence of colored impurities and byproducts with similar polarities.

  • Recrystallization: This is often the most effective method for purifying solid benzoxazole derivatives. A solvent screen using common solvents like ethanol, ethyl acetate, or hexane/ethyl acetate mixtures is recommended.[11]

  • Trituration: If the product is an oil or does not crystallize easily, washing the crude material with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or hexane) can be effective.

  • Charcoal Treatment: To remove colored, high-molecular-weight impurities, the crude product can be dissolved in a suitable solvent, treated with activated charcoal, and then filtered. This can significantly improve the color and purity before a final recrystallization or chromatography.

  • Acid-Base Extraction: While the benzoxazole nitrogen is only weakly basic, an acid-base workup can sometimes be used to remove acidic or basic impurities if the target molecule is stable to these conditions.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. (2025).
  • Various. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Asian Journal of Chemistry.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Various. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry.
  • Soni, S., Sahiba, N., Teli, S., et al. (2023).
  • Various. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Various. (n.d.).
  • Google Patents. (2004). Process for the purification of substituted benzoxazole compounds.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Soni, S., et al. (2023).
  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • WIPO Patentscope. (2006). PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS.
  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. PMC.
  • Advanced Journal of Chemistry, Section A. (n.d.).
  • Quora. (2023).
  • Scribd. (n.d.). Chemists' Guide to Benzoxazole Synthesis.
  • PMC. (n.d.).
  • PMC. (n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.
  • ResearchGate. (2025).
  • SSRN. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Formation of thermally rearranged (TR) polybenzoxazoles: Effect of synthesis routes and polymer form.
  • ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol.
  • ResearchGate. (2025).
  • MDPI. (2025).
  • BenchChem. (2025). Side reactions to consider in the synthesis of N-Formyl-2-aminophenol.
  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • Royal Society of Chemistry. (n.d.). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety.
  • Pediaa. (2020).
  • Chegg.com. (2024).

Sources

Optimization

Technical Support Center: Degradation Pathway Analysis of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and chemical degradation pathways of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole. The molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and chemical degradation pathways of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole. The molecule's structure, featuring a substituted benzoxazole ring linked to a piperidine moiety, suggests several potential sites for biotransformation. This document provides a framework for predicting, investigating, and troubleshooting these degradation pathways through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary metabolic pathways for 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole?

Based on its chemical structure, the degradation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole is likely to proceed through several key pathways, primarily involving the piperidine ring and the methyl group on the benzoxazole core.

  • Piperidine Ring Metabolism: The piperidine moiety is a common site for oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes.[1][2] Potential reactions include:

    • Oxidation: Hydroxylation at positions alpha or beta to the nitrogen atom can occur. Beta-oxidation may lead to the formation of a ketone (beta-oxo piperidine).[1]

    • N-Dealkylation (if substituted): While the piperidine nitrogen in this molecule is secondary, this pathway is critical for many piperidine-containing drugs.[2]

    • Ring Opening: Metabolism can lead to the formation of an iminium intermediate, which can undergo further reactions, including ring cleavage.[1]

    • Ring Contraction: A more complex rearrangement, ring contraction of piperidine to a pyrrolidine structure, has been reported for some piperidine drugs, initiated by N-H bond activation.[3][4]

  • Benzoxazole Core Metabolism: The benzoxazole ring itself is generally stable, but the appended methyl group is a likely site for oxidation.

    • Methyl Group Oxidation: The methyl group on the benzoxazole ring can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

  • Phase II Conjugation: The hydroxylated metabolites formed during Phase I can undergo subsequent conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Below is a diagram illustrating these predicted pathways.

Predicted_Metabolic_Pathways cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole M1 Piperidine Ring Oxidation (Hydroxylation) Parent->M1 Pathway A M2 Piperidine Ring Contraction (Pyrrolidine) Parent->M2 Pathway B M3 Methyl Group Oxidation (Hydroxymethyl) Parent->M3 Pathway C M5 Glucuronide Conjugate M1->M5 UGT M6 Sulfate Conjugate M1->M6 SULT M4 Carboxylic Acid Metabolite M3->M4 Further Oxidation M3->M5 UGT Experimental_Workflow A Step 1: In Vitro Stability Screen Determine intrinsic clearance (CLint) in HLMs or S9 fractions Key Controls: -NADPH, Heat-inactivated microsomes B Step 2: Metabolite Profiling Identify potential metabolic 'hotspots' Use high-resolution LC-MS/MS Analyze in both positive and negative ion modes A->B If unstable C Step 3: CYP Reaction Phenotyping Identify which CYP isoforms are responsible Methods: Recombinant CYPs, Selective chemical inhibitors B->C Identify major metabolites D Step 4: Reactive Metabolite Trapping Investigate potential bioactivation Incubate with trapping agents (e.g., GSH, cyanide) and look for adducts B->D If poor mass balance E Step 5: Structural Elucidation Confirm metabolite structures Methods: NMR spectroscopy of scaled-up metabolite synthesis, Comparison with synthetic standards C->E D->E

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Executive Summary You are likely encountering purity issues due to the amphoteric nature of the reaction system and the oxidative instability of the starting material. The synthesis of 6-Methyl-2-piperidin-4-yl-1,3-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering purity issues due to the amphoteric nature of the reaction system and the oxidative instability of the starting material. The synthesis of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole combines a sensitive aminophenol with a basic piperidine moiety.[1] This duality creates specific "trap doors" during workup where product is lost to the aqueous phase or co-elutes with tarry oxidation byproducts.

This guide moves beyond standard protocols to address the causality of failure . We focus on the Polyphosphoric Acid (PPA) mediated cyclization, as it is the industrial standard for this scaffold, offering the highest atom economy.

Module 1: Reaction Optimization (Upstream Control)

The Core Problem: Oxidative Oligomerization

The 2-amino-5-methylphenol starting material is highly susceptible to air oxidation, forming quinone-imine oligomers (black tar) that are difficult to separate from the final product.[1]

Q: My reaction mixture turns black almost immediately. Is this normal? A: Darkening is common, but "black tar" indicates uncontrolled oxidation.

  • Root Cause: Oxygen exposure before the PPA encapsulates the amine.

  • Solution: Degas your PPA. Heat the PPA to 100°C under vacuum for 20 minutes before adding reactants. This removes dissolved oxygen and lowers viscosity for better mixing.[1] Add the solid aminophenol under a strong stream of Nitrogen or Argon.

Q: The reaction stalls with an intermediate present (Mass M+18). Why? A: You are seeing the uncyclized amide intermediate (incomplete dehydration).

  • Root Cause: PPA is too viscous or "wet," preventing effective dehydration.

  • Correction:

    • Temperature: Ensure internal temperature reaches 180–200°C . The ring closure has a high activation energy.

    • PPA Quality: Use high-grade PPA (83-85% P2O5 content). If the PPA has absorbed moisture, it acts merely as a solvent, not a dehydrating agent.

Diagram 1: Reaction Pathway & Impurity Flow

BenzoxazoleSynthesis Start 2-Amino-5-methylphenol + Isonipecotic Acid Oxidation Quinone Imines (Black Tar Impurity) Start->Oxidation O2 Exposure Amide Amide Intermediate (Incomplete Cyclization) Start->Amide 120°C, PPA Amide->Amide Wet PPA / Low Temp Product 6-Methyl-2-piperidin-4-yl -1,3-benzoxazole Amide->Product 180-200°C, -H2O

Caption: Pathway analysis showing critical divergence points for oxidation (impurity) vs. dehydration (product).

Module 2: Workup & Isolation (The "pH Switch")

This is where 80% of yield/purity is lost. The product contains a basic secondary amine (piperidine, pKa ~11) and the benzoxazole core.

Q: I have a huge emulsion and cannot separate the layers. A: You are likely at a pH near the isoelectric point or have precipitated aluminum/phosphate salts that stabilize emulsions.

  • Protocol Adjustment:

    • Pour hot PPA mixture into crushed ice (slowly!).

    • Neutralization: Do NOT use Carbonate/Bicarbonate (foaming creates mess).[1] Use 50% NaOH dropwise with vigorous stirring.

    • The Target pH: You must exceed pH 12. At pH 8-10, the piperidine may still be partially protonated or interacting with phosphate species. At pH >12, the piperidine is a free base and fully organic-soluble.

Q: My product is trapped in the aqueous phase. A: The piperidine moiety makes the molecule water-soluble at neutral/acidic pH.

  • The Fix: Ensure the aqueous phase is pH >12.[2] Extract with Chloroform:Isopropanol (3:1) rather than pure Ethyl Acetate. The alcohol helps break the hydrogen bonding between the piperidine and the aqueous phosphate matrix.

Module 3: Purification Strategy (Downstream)

Troubleshooting Chromatography

Q: The product streaks/tails on the silica column. A: The secondary amine interacts with the acidic silanols on the silica gel.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane. Use an eluent system of DCM:Methanol:Ammonium Hydroxide (90:9:1) . The ammonia competes for the silanol sites, sharpening the product peak.

Recrystallization (The Self-Validating Protocol)

For high purity (>99%) required for biological assays, recrystallization is superior to columns for removing the "tar."

Recommended Solvent System:

Solvent System Ratio Comment
Ethanol / Water 9:1 Dissolve in hot ethanol, add water until turbid, cool slowly.[1] Best for removing tar.[1]
Acetonitrile Pure Good for removing unreacted starting materials.[1]

| Toluene | Pure | Effective if the product is highly soluble in alcohols; leaves polar impurities behind. |

Diagram 2: Purification Decision Tree

PurificationLogic Crude Crude Extract (Dark Brown/Black) Check Purity Check (HPLC/TLC) Crude->Check Tar Issue: Black Tar/Oligomers Check->Tar High Baseline StartMat Issue: Starting Material Check->StartMat Distinct Impurity Spot Recryst Recrystallization (EtOH/H2O) Tar->Recryst Best Method AcidBase Acid-Base Wash (Dissolve in 1M HCl, Wash DCM, Basify, Extract) StartMat->AcidBase Best Method

Caption: Logic flow for selecting the purification method based on the specific impurity profile.

Module 4: Analytical Validation

Q: How do I confirm the structure and purity definitively? A: Rely on NMR integration of the piperidine ring protons relative to the benzoxazole aromatic protons.

  • 1H NMR Diagnostic Signals (DMSO-d6):

    • Aromatic Region (7.0 - 7.6 ppm): Look for the 3-proton pattern of the benzoxazole ring.[1]

    • Methyl Group: Singlet approx.[1] 2.4 ppm.

    • Piperidine Methine (C4-H): Multiplet around 3.0-3.2 ppm.[1]

    • Piperidine NH: Broad singlet (exchangeable), position varies with concentration.

  • Common Impurity Flag: If you see doublets around 6.5-7.0 ppm that do not integrate to the scaffold, you likely have unreacted aminophenol or oxidized dimers.

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Troubleshooting Cyclization in Benzoxazole Synthesis. Retrieved from

  • National Institutes of Health (PMC). (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents. PMC1092789.[1] Retrieved from

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Retrieved from

  • Organic Syntheses.Polyphosphoric Acid Cyclization Methodologies. (General Reference for PPA protocols).
  • Sigma-Aldrich. 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole Product Data. CAS: 951921-15-6.[1] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole vs. Functional Analogs

Executive Summary: The "Privileged" Scaffold In modern Fragment-Based Drug Discovery (FBDD), 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (hereafter 6-MPB ) represents a "privileged scaffold"—a molecular framework capable o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In modern Fragment-Based Drug Discovery (FBDD), 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (hereafter 6-MPB ) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

While often overshadowed by fully functionalized clinical candidates, 6-MPB serves as a critical junction point. It combines the benzoxazole core (a bioisostere of the indole/purine rings found in biomolecules) with a piperidine moiety (a classic GPCR/Kinase pharmacophore).

Why this specific comparison? Researchers often default to the unsubstituted parent or the benzimidazole equivalent. However, the 6-methyl substitution is not merely cosmetic; it significantly alters lipophilicity (LogP), metabolic stability, and electronic distribution, making 6-MPB a superior starting point for CNS-active and kinase-targeting libraries compared to its analogs.

Comparative Performance Analysis

The following analysis contrasts 6-MPB with its three most common structural competitors in drug design: the Unsubstituted Analog (Baseline), the 5-Chloro Derivative (Electronic opposite), and the Benzimidazole Bioisostere (H-bond donor variant).

Table 1: Physicochemical & Functional Comparison
Feature6-MPB (Subject) Unsubstituted Analog 5-Chloro Derivative Benzimidazole Analog
Structure 6-Me-BenzoxazoleBenzoxazole (H)5-Cl-BenzoxazoleBenzimidazole (NH)
LogP (Calc.) ~2.8 (Moderate)~2.3 (Low)~3.1 (High)~1.8 (Hydrophilic)
Electronic Nature Electron-Donating (+I)NeutralElectron-Withdrawing (-I)Amphoteric
Metabolic Liability Benzylic oxidation (Low)Aromatic hydroxylationDehalogenation (Rare)N-oxidation / Glucuronidation
Key Application CNS / Kinase InhibitorGeneral AntimicrobialPotency OptimizationRNA/DNA Binding
Basicity (Piperidine) High (

)
High (

)
Slightly ReducedHigh (

)
H-Bond Profile Acceptor Only (Core)Acceptor Only (Core)Acceptor Only (Core)Donor & Acceptor
Critical Analysis of the Data:
  • The "Methyl Effect" on CNS Penetration: The addition of the 6-methyl group increases LogP by approximately 0.5 units compared to the unsubstituted analog. This shift often pushes the molecule into the optimal range for Blood-Brain Barrier (BBB) penetration, making 6-MPB the preferred scaffold for H3 receptor antagonists over the unsubstituted form.

  • Selectivity vs. Benzimidazoles: While benzimidazoles offer an H-bond donor (the NH), they often suffer from promiscuous binding and rapid metabolic clearance via glucuronidation. 6-MPB lacks the ring NH, reducing non-specific binding while maintaining the geometry required for

    
    -
    
    
    
    stacking in kinase pockets (e.g., VEGFR-2).
  • Electronic Tuning: The 6-methyl group is an electron donor. In contrast, the 5-chloro derivative withdraws electrons, reducing the electron density of the oxazole nitrogen. If your target requires a strong H-bond acceptor at the oxazole nitrogen (N3), 6-MPB is superior to the 5-chloro derivative .

Mechanistic Insight: Structure-Activity Relationship (SAR)

To understand why 6-MPB performs differently, we must look at the binding interface. The molecule acts as a "bivalent" ligand:

  • The Head (Benzoxazole): Binds to hydrophobic pockets (e.g., the ATP-binding site of kinases). The Nitrogen (N3) acts as a hydrogen bond acceptor for hinge region residues (e.g., Cys919 in VEGFR-2).

  • The Tail (Piperidine): The secondary amine is a "warhead" attachment point. In isolation, it forms ionic bonds with Asp/Glu residues. In synthesis, it is functionalized into ureas or amides to reach solvent-exposed regions.

Diagram 1: SAR & Synthesis Logic Flow

The following diagram illustrates the decision matrix for selecting 6-MPB and its synthesis pathway.

G Start Target Identification Choice Scaffold Selection Start->Choice Benzimidazole Benzimidazole (Need H-Donor) Choice->Benzimidazole High Polarity Benzoxazole Benzoxazole (Need Stability) Choice->Benzoxazole Metabolic Stability Subst_H Unsubstituted (Baseline) Benzoxazole->Subst_H General Screen Subst_6Me 6-Methyl (6-MPB) (High Lipophilicity/CNS) Benzoxazole->Subst_6Me Optimized Lead Synth Synthesis: Phillips Condensation Subst_6Me->Synth App_Kinase App: Kinase Inhibitor (VEGFR-2 / c-Met) Synth->App_Kinase App_CNS App: H3 Antagonist (Alzheimer's) Synth->App_CNS

Caption: Decision tree for scaffold selection highlighting the specific utility of 6-MPB in stability-driven and lipophilicity-driven campaigns.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the scaffold and a validation assay for its kinase inhibitory potential.

Protocol A: Synthesis of 6-MPB (Phillips Condensation)

Rationale: This method uses Polyphosphoric Acid (PPA) as both solvent and cyclodehydration agent, avoiding the harsh conditions of high-pressure reactors.

Reagents:

  • 2-Amino-5-methylphenol (1.0 eq)

  • Isonipecotic acid (Piperidine-4-carboxylic acid) (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-15 g per g of reactant)

Step-by-Step:

  • Mixing: In a round-bottom flask, mix 2-Amino-5-methylphenol and Isonipecotic acid. Add PPA.[1][2]

  • Cyclization: Heat the mixture to 180–200°C with mechanical stirring. Note: Magnetic stirring will fail due to PPA viscosity.

  • Reaction Time: Maintain temperature for 4–6 hours. Monitor by TLC (System: CHCl3:MeOH 9:1).

  • Quenching: Cool the reaction mixture to ~80°C and pour slowly into crushed ice/water with vigorous stirring. The PPA must hydrolyze completely.

  • Neutralization: Basify the solution to pH ~10 using 50% NaOH solution. Caution: Exothermic.

  • Extraction: Extract the precipitate with Ethyl Acetate (3x).

  • Purification: The crude 6-MPB is often pure enough for next steps, or can be recrystallized from Ethanol.

Protocol B: Validation – Dual Kinase Inhibition Assay (VEGFR-2)

Rationale: 6-MPB derivatives are potent VEGFR-2 inhibitors. This assay validates the scaffold's binding affinity.

Materials:

  • Recombinant VEGFR-2 enzyme.

  • HTRF® Kinase Assay Kit (Cisbio/PerkinElmer).

  • Test Compound: 6-MPB (dissolved in DMSO).

Workflow:

  • Preparation: Prepare a 10-point dilution series of 6-MPB in kinase buffer (starting at 10 µM).

  • Incubation: Mix enzyme (VEGFR-2), ATP (at

    
    ), and peptide substrate with the compound in a 384-well plate.
    
  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Detection: Add HTRF detection reagents (Eu-cryptate labeled antibody).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.

  • Calculation: Calculate

    
     using a 4-parameter logistic fit.
    
    • Expected Result: The bare scaffold (6-MPB) usually shows weak inhibition (

      
      ). Activity is "unlocked" when the piperidine nitrogen is functionalized (e.g., with a urea linker to a phenyl group), dropping 
      
      
      
      to nanomolar ranges.

Visualizing the Synthesis Pathway

The chemical transformation relies on the nucleophilic attack of the phenol oxygen on the carboxylic acid, followed by ring closure.

Synthesis Reactants 2-Amino-5-methylphenol + Piperidine-4-carboxylic acid Intermediate Ester/Amide Intermediate (Transient) Reactants->Intermediate Condensation Cyclization Cyclodehydration (PPA, 180°C) Intermediate->Cyclization - H2O Product 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (6-MPB) Cyclization->Product Ring Closure

Caption: Synthetic pathway via Phillips Condensation using Polyphosphoric Acid (PPA).[2]

References

  • El-Miligy, M. M., et al. "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases." MDPI Pharmaceuticals, 2025.

  • Arisoy, M., et al. "Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties." Indian Journal of Chemistry, 2016.

  • Sigma-Aldrich. "Product Specification: 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS 951921-15-6)." MilliporeSigma Catalog.

  • Bolelli, K., et al. "Benzoxazole derivatives as promising antifungal agents: Structure-activity relationship studies." European Journal of Medicinal Chemistry, 2017.

  • Goker, H., et al. "Synthesis and potent antimicrobial activity of some novel 2-(piperidin-4-yl)-benzoxazoles." Bioorganic & Medicinal Chemistry, 2005.

Sources

Comparative

In vivo validation of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole activity

This guide details the in vivo validation framework for 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole , a privileged chemical scaffold frequently utilized in the discovery of CNS-active agents, particularly Orexin Receptor A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vivo validation framework for 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole , a privileged chemical scaffold frequently utilized in the discovery of CNS-active agents, particularly Orexin Receptor Antagonists (ORAs) and Histamine H3 Antagonists .

Given the structural homology of this compound to clinical standards like Suvorexant (Orexin) and Pitolisant (H3), this guide adopts a Dual-Hypothesis Validation Strategy . It is designed to determine whether the compound acts as a sleep-promoting agent (Orexin pathway) or a wake-promoting/pro-cognitive agent (H3 pathway).

Executive Analysis: The Scaffold & Biological Context

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole represents a classic "privileged structure" in medicinal chemistry. The benzoxazole ring serves as a bioisostere for indole or amide moieties common in GPCR ligands, while the basic piperidine nitrogen (pKa ~10-11) often facilitates ionic interactions with conserved aspartate residues in Class A GPCR transmembrane domains.

The Biological Divergence

Researchers must validate this compound against two primary mechanistic hypotheses:

  • Orexin Receptor Antagonism (OX1R/OX2R): Similar to the core of Suvorexant, this scaffold can block Orexin signaling, promoting sleep.

  • Histamine H3 Antagonism: The benzoxazole-piperidine motif is also prevalent in H3 inverse agonists, which increase histamine release and promote wakefulness/cognition.

Comparative Analysis: Benchmarking Against Alternatives

The following table contrasts the test compound with the clinical "Gold Standards" for its two potential mechanisms.

FeatureTest Compound Alternative A: Suvorexant Alternative B: Pitolisant
Structure 6-Methyl-2-piperidin-4-yl-1,3-benzoxazoleBenzoxazole-Diazepane CorePiperidine-Ether Chain
Primary Target Putative: OX1R/2R or H3RDual Orexin (OX1R/OX2R)Histamine H3 (Inverse Agonist)
Therapeutic Indication CNS Probe (Sleep or Cognition)Insomnia (Sleep Onset/Maintenance)Narcolepsy (Wakefulness)
Physiochemical Profile MW: ~216 Da (High CNS Potential)MW: 450.9 Da (High Lipophilicity)MW: 295.4 Da (Moderate Lipophilicity)
Key Validation Risk P-gp Efflux: Basic amine may be a substrate.[1]Bioavailability: Requires specific formulation.hERG Binding: QT prolongation risk.
Expected Phenotype Unknown: Sedation OR ArousalSedation (Reduced Latency to Persistent Sleep)Arousal (Increased Wake Duration)

Validation Phase I: Pharmacokinetics & BBB Penetration

Objective: Confirm the compound crosses the Blood-Brain Barrier (BBB) in sufficient concentration to engage CNS targets.

Experimental Protocol: Cassette Dosing & Brain Harvest

Rationale: The piperidine nitrogen is highly basic. If not masked, it may prevent passive diffusion or act as a P-gp substrate.

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Administration: IV (1 mg/kg) and PO (10 mg/kg) in 5% DMSO / 95% Methylcellulose.

  • Sampling: Collect plasma and whole brain at 0.5, 1, 4, and 8 hours post-dose.

  • Bioanalysis: LC-MS/MS quantification.

  • Calculation: Determine

    
     (unbound brain-to-plasma partition coefficient) using equilibrium dialysis to correct for protein binding.
    

Success Criteria:

  • Brain/Plasma Ratio: > 0.3

  • 
    :  > 0.1 (Indicates free drug is available in the brain).
    

Validation Phase II: Target Engagement (Receptor Occupancy)

Objective: Prove the molecule binds to the specific GPCR in the living brain.

Experimental Protocol: Ex Vivo Autoradiography

Rationale: This definitive method proves the compound competes with a known radioligand in vivo, distinct from simple in vitro binding.

  • Tracer Selection:

    • If testing Orexin Hypothesis: Use [³H]-Suvorexant or [³H]-SB-674042.

    • If testing H3 Hypothesis: Use [³H]-GSK189254.

  • Dosing: Administer Test Compound (10, 30, 100 mg/kg, PO) to rats.

  • Tracer Injection: 1 hour post-dose, inject radiotracer IV.

  • Sacrifice: 20 mins post-tracer, rapidly remove brain and section (20 µm).

  • Quantification: Expose to phosphor-imager plates. Measure Region of Interest (ROI) density (e.g., Locus Coeruleus for Orexin).

Data Output: Calculate Receptor Occupancy (RO%) :



Validation Phase III: Functional Efficacy (The "Truth" Experiment)

Objective: Distinguish between the Sleep (Orexin) and Wake (H3) phenotypes.

Experimental Protocol: Telemetry EEG/EMG

Rationale: This is the gold standard for CNS drug validation. It provides a continuous, unbiased readout of the animal's arousal state.

  • Surgery: Implant wireless EEG/EMG transmitters (e.g., DSI HD-X02) into rats 10 days prior to testing.

  • Design: Crossover design (Vehicle vs. Compound).

  • Dosing Time:

    • To test Sleep (Orexin): Dose at Dark Onset (active phase).

    • To test Wake (H3): Dose at Light Onset (inactive phase).

  • Analysis: Score vigilance states: Wake (W), NREM, and REM sleep in 10-second epochs.

Data Interpretation Guide
  • Scenario A (Orexin Antagonist Profile):

    • Result: Significant decrease in Wake time; increase in NREM/REM during the Dark Phase.

  • Scenario B (H3 Antagonist Profile):

    • Result: Significant increase in Wake time; decrease in NREM during the Light Phase.

Mechanistic Visualization

Diagram 1: Signaling Pathways & Expected Outcomes

This diagram illustrates the divergent signaling pathways the benzoxazole-piperidine scaffold may modulate.

CNS_Pathways cluster_Orexin Hypothesis A: Orexin Pathway cluster_H3 Hypothesis B: Histamine H3 Pathway Compound 6-Methyl-2-piperidin-4-yl 1,3-benzoxazole OXR Orexin Receptor (OX1R/OX2R) Compound->OXR Antagonism H3R Histamine H3 Receptor Compound->H3R Inverse Agonism Gq Gq Protein OXR->Gq Blockade Ca Ca2+ Influx Gq->Ca Reduced Sleep OUTCOME: Promote Sleep (Suvorexant-like) Ca->Sleep Gi Gi/o Protein H3R->Gi Blockade Histamine Histamine Release (Disinhibition) Gi->Histamine Increased Wake OUTCOME: Promote Wakefulness (Pitolisant-like) Histamine->Wake

Caption: Divergent pharmacological outcomes based on GPCR target selectivity (Orexin vs. Histamine).

Diagram 2: In Vivo Validation Workflow

The logical decision tree for validating the compound.

Validation_Flow Start Compound Synthesis PK Step 1: PK Study (Brain/Plasma Ratio) Start->PK Decision_PK Kp,uu > 0.1? PK->Decision_PK Stop STOP: Modify Structure (Reduce Basicity) Decision_PK->Stop No RO Step 2: Receptor Occupancy (Ex Vivo Autoradiography) Decision_PK->RO Yes EEG Step 3: EEG/EMG Telemetry RO->EEG Result_Sleep Result: Sleep Promoted (Orexin Antagonist) EEG->Result_Sleep Dark Phase Dosing Result_Wake Result: Wake Promoted (H3 Antagonist) EEG->Result_Wake Light Phase Dosing

Caption: Step-by-step "Go/No-Go" decision tree for validating CNS activity.

References

  • Liu, Y., et al. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances.[2]

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry.

  • Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters.

  • El-Miligy, M. M., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals.[3][4][5]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole Against Established Kinase Inhibitors

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous validation and benchmarking. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous validation and benchmarking. This guide provides a comprehensive framework for evaluating the preclinical efficacy of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole , a promising heterocyclic compound, against the established multi-kinase inhibitors, Sorafenib and Cabozantinib .

Recent research into analogous piperidinyl-based benzoxazole derivatives has strongly indicated that this structural class possesses dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met) receptor.[1] These two receptor tyrosine kinases are critical mediators of tumor angiogenesis, growth, and metastasis, making them validated targets for oncology drug development.

This guide, therefore, is predicated on the hypothesis that 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole functions as a dual inhibitor of VEGFR-2 and c-Met. We will outline a strategic, multi-tiered approach to directly compare its potency and cellular activity against Sorafenib, a known VEGFR-2 inhibitor, and Cabozantinib, a potent inhibitor of both VEGFR-2 and c-Met.

I. The Scientific Rationale: Why VEGFR-2 and c-Met?

A sophisticated anti-cancer therapeutic often targets multiple nodes of oncogenic signaling. The concurrent inhibition of VEGFR-2 and c-Met presents a compelling strategy to combat tumor progression through a two-pronged assault:

  • Anti-Angiogenesis (VEGFR-2 Inhibition): Tumors require a dedicated blood supply for growth and dissemination, a process driven by VEGF signaling through its primary receptor, VEGFR-2. By inhibiting VEGFR-2, we aim to stifle the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.

  • Inhibition of Tumor Growth and Metastasis (c-Met Inhibition): The c-Met pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), promotes tumor cell proliferation, survival, and invasion. Blocking this pathway can directly impede tumor growth and the metastatic cascade.

Our selected benchmarks, Sorafenib and Cabozantinib, are clinically approved drugs with well-characterized inhibitory profiles against these kinases, making them ideal comparators for contextualizing the therapeutic potential of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.

II. Experimental Benchmarking Workflow

A robust evaluation of our compound of interest requires a systematic progression from direct target engagement to cellular and, ultimately, in vivo efficacy. The following experimental workflow is designed to provide a comprehensive and comparative dataset.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation a Biochemical Kinase Inhibition Assays (VEGFR-2 & c-Met) b Cellular Target Engagement Assays (Phospho-VEGFR-2 & Phospho-c-Met) a->b Validate on-target activity c Cellular Proliferation & Apoptosis Assays b->c Confirm cellular mechanism d Xenograft Tumor Growth Studies c->d Transition to in vivo efficacy e Pharmacodynamic (PD) Biomarker Analysis d->e Correlate tumor response with target inhibition

Figure 1: A stepwise experimental workflow for benchmarking 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.

III. Detailed Experimental Protocols

The following protocols are presented as a guide and should be optimized based on specific laboratory conditions and reagents.

A. In Vitro Biochemical Kinase Inhibition Assays

The initial step is to quantify the direct inhibitory effect of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole on the enzymatic activity of VEGFR-2 and c-Met.

1. VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

  • Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of VEGFR-2 activity results in less ATP consumption and a higher luminescent signal.[2][3]

  • Protocol:

    • Prepare serial dilutions of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole, Sorafenib, and Cabozantinib in a suitable kinase buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well white plate, add the test compounds, a positive control (no inhibitor), and a blank (no enzyme).

    • Add recombinant human VEGFR-2 kinase and a suitable polypeptide substrate (e.g., Poly(Glu,Tyr) 4:1) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. c-Met Kinase Inhibition Assay (Luminescence-Based)

  • Principle: Similar to the VEGFR-2 assay, this protocol quantifies the inhibition of c-Met kinase activity.[4]

  • Protocol:

    • Follow the same serial dilution and plate setup as the VEGFR-2 assay.

    • Use recombinant human c-Met kinase and a suitable substrate.

    • Initiate the reaction with ATP and incubate.

    • Detect the remaining ATP using a luminescent reagent.

    • Measure luminescence and calculate the IC50 value.

B. Cellular Target Engagement Assays

These assays confirm that the compound can inhibit the target kinases within a cellular context.

1. Phospho-VEGFR-2 Cellular Assay (ELISA-Based)

  • Principle: This assay measures the phosphorylation of VEGFR-2 in response to VEGF stimulation in whole cells.

  • Protocol:

    • Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and grow to confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with serial dilutions of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole, Sorafenib, and Cabozantinib for 1-2 hours.

    • Stimulate the cells with recombinant human VEGF for 5-10 minutes to induce VEGFR-2 phosphorylation.

    • Lyse the cells and perform a sandwich ELISA using a capture antibody for total VEGFR-2 and a detection antibody for phosphorylated VEGFR-2.

    • Quantify the signal using a colorimetric or chemiluminescent substrate.

    • Determine the IC50 for the inhibition of VEGFR-2 phosphorylation.

2. Phospho-c-Met Cellular Assay (ELISA-Based)

  • Principle: This assay quantifies the constitutive or HGF-induced phosphorylation of c-Met in a relevant cancer cell line.[5]

  • Protocol:

    • Use a cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells, which have constitutive c-Met phosphorylation).

    • Seed the cells in a 96-well plate.

    • Treat the cells with serial dilutions of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole and Cabozantinib for 2-4 hours.

    • Lyse the cells and perform a sandwich ELISA for total and phosphorylated c-Met.

    • Quantify the signal and calculate the IC50 value.

C. Cellular Proliferation and Apoptosis Assays

These experiments assess the downstream functional consequences of kinase inhibition.

1. Cell Proliferation Assay (MTS or equivalent)

  • Protocol:

    • Seed relevant cancer cell lines (e.g., a VEGF-dependent line and a c-Met addicted line) in 96-well plates.

    • Treat the cells with a range of concentrations of all three compounds for 72 hours.

    • Add a metabolic dye (e.g., MTS) and incubate until color development.

    • Measure the absorbance, which is proportional to the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

2. Apoptosis Assay (Caspase-Glo 3/7 Assay)

  • Protocol:

    • Seed cells as for the proliferation assay.

    • Treat with the compounds at concentrations around their GI50 values for 24-48 hours.

    • Add a luminogenic caspase-3/7 substrate.

    • Incubate and measure the resulting luminescence, which is indicative of apoptosis.

IV. In Vivo Efficacy: The Xenograft Model

The gold standard for preclinical evaluation of an anti-cancer agent is its ability to inhibit tumor growth in an in vivo model.

Human Tumor Xenograft Study
  • Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compounds on tumor growth is monitored over time.[6][7][8]

  • Protocol:

    • Subcutaneously implant a human cancer cell line known to be sensitive to VEGFR-2 or c-Met inhibition (e.g., HCT-116 colon carcinoma) into nude mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups: Vehicle control, 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole, Sorafenib, and Cabozantinib.

    • Administer the compounds daily via oral gavage at pre-determined doses.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for phospho-VEGFR-2, phospho-c-Met, and markers of proliferation and apoptosis).

V. Data Presentation and Interpretation

Table 1: In Vitro Kinase and Cellular Inhibition

CompoundVEGFR-2 IC50 (nM)c-Met IC50 (nM)p-VEGFR-2 IC50 (nM)p-c-Met IC50 (nM)
6-Methyl-2-piperidin-4-yl-1,3-benzoxazoleExperimental DataExperimental DataExperimental DataExperimental Data
SorafenibExperimental DataExperimental DataExperimental DataExperimental Data
CabozantinibExperimental DataExperimental DataExperimental DataExperimental Data

Table 2: Cellular Proliferation and Apoptosis

CompoundCell Line 1 GI50 (µM)Cell Line 2 GI50 (µM)Apoptosis Induction (Fold Change vs. Control)
6-Methyl-2-piperidin-4-yl-1,3-benzoxazoleExperimental DataExperimental DataExperimental Data
SorafenibExperimental DataExperimental DataExperimental Data
CabozantinibExperimental DataExperimental DataExperimental Data

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day X (mm³)Tumor Growth Inhibition (%)
VehicleExperimental DataN/A
6-Methyl-2-piperidin-4-yl-1,3-benzoxazoleExperimental DataCalculated Data
SorafenibExperimental DataCalculated Data
CabozantinibExperimental DataCalculated Data

VI. Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathways and the proposed mechanism of inhibition.

G cluster_0 VEGFR-2 Signaling cluster_1 c-Met Signaling cluster_2 Inhibitors VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates ERK ERK PLCg->ERK Activates Proliferation Proliferation ERK->Proliferation HGF HGF cMet cMet HGF->cMet Binds PI3K PI3K cMet->PI3K Activates AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Benzoxazole 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole Benzoxazole->VEGFR2 Inhibits Benzoxazole->cMet Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Inhibits Cabozantinib->cMet Inhibits

Figure 2: The dual inhibition of VEGFR-2 and c-Met signaling pathways.

VII. Concluding Remarks

This guide provides a rigorous and scientifically sound framework for the preclinical benchmarking of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole. By directly comparing its performance against established drugs like Sorafenib and Cabozantinib, researchers can generate a comprehensive data package to inform go/no-go decisions and guide further development. The successful execution of these experiments will provide critical insights into the compound's potency, selectivity, and potential as a novel anti-cancer therapeutic.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved February 24, 2026, from [Link]

  • PubMed. (2009). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. [Link]

  • Amsbio. (n.d.). VEGFR2 (KDR) Kinase Assay Kit, 40325. Retrieved February 24, 2026, from [Link]

  • Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Retrieved February 24, 2026, from [Link]

  • Bentham Open. (2010). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. [Link]

  • PMC. (n.d.). In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Detection of global c-Met phosphorylation using Alpha- Screen technology. Retrieved February 24, 2026, from [Link]

  • Amsbio. (n.d.). VEGFR2 (KDR) Kinase Assay Kit, 40325. Retrieved February 24, 2026, from [Link]

  • PLOS One. (2013). Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study. [Link]

  • PMC. (n.d.). Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin. Retrieved February 24, 2026, from [Link]

  • PubMed. (2013). Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts. [Link]

  • AACR Journals. (2016). Bevacizumab-Induced Inhibition of Angiogenesis Promotes a More Homogeneous Intratumoral Distribution of Paclitaxel, Improving the Antitumor Response. [Link]

  • PMC. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • PubMed. (1998). Interleukin-15, a leukocyte activator and growth factor, is produced by cortical tubular epithelial cells. [Link]

  • PubMed. (2009). Insecticidal crystal proteins from native Bacillus thuringiensis: numerical analysis and biological activity against Spodoptera frugiperda. [Link]

  • PubChem. (n.d.). 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole. Retrieved February 24, 2026, from [Link]

  • Biosciences, Biotechnology Research Asia. (2016). Synthesis and pharmacological screening of novel 6-methyl-2-oxo-4-substituted-5-(5-phenyl-1, 3, 4-oxadiazole-2yl). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Terukazu Kato. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. [Link]

Sources

Comparative

Technical Guide: Optimizing Reproducibility for 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

This guide addresses the technical challenges and reproducibility factors associated with 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole , a privileged scaffold frequently utilized in the development of ligands for GPCRs (spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges and reproducibility factors associated with 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole , a privileged scaffold frequently utilized in the development of ligands for GPCRs (specifically Orexin and Histamine H3 receptors) and kinase inhibitors (VEGFR-2/c-Met).

Due to its nature as a "chemical fragment" or "building block" rather than a fully optimized clinical candidate, researchers often face significant batch-to-batch variability and off-target effects. This guide standardizes the experimental approach.

Part 1: Executive Technical Analysis

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a bioactive secondary amine scaffold. It serves as a critical intermediate in the synthesis of urea-based antagonists (like the Orexin-1 antagonist SB-334867 ) and acts as a moderate-affinity ligand for various targets including Sigma-1 and H3 receptors.

The Reproducibility Crisis: Experimental failure with this compound typically stems from three distinct variables:

  • Protonation State Ambiguity: The piperidine nitrogen (pKa ~10.8) leads to drastic solubility differences between the free base (lipophilic, prone to aggregation) and the hydrochloride salt (hydrophilic).

  • Polypharmacology: As a "privileged structure," it binds non-specifically to Sigma receptors and certain kinases, leading to false positives in phenotypic screens.

  • Chemical Instability: The secondary amine is susceptible to oxidative degradation and carbamate formation if exposed to atmospheric

    
    .
    
Comparative Performance Matrix

The following table compares the raw scaffold against optimized therapeutic standards to highlight where reproducibility issues arise.

Feature6-Methyl-2-piperidin-4-yl-1,3-benzoxazole (The Scaffold)SB-334867 (Optimized Orexin Antagonist)Pitolisant (Optimized H3 Ligand)
Primary Utility Fragment screening, Hit-to-Lead synthesisValidated Orexin-1 Receptor (OX1R) inhibitionHistamine H3 Receptor inverse agonism
Selectivity Profile Low/Promiscuous (Binds Sigma-1, VEGFR, H3)High (>50-fold selectivity for OX1R over OX2R)High (High affinity for H3)
Solubility (pH 7.4) Variable (Aggregates as free base)Optimized (Urea linker improves behavior)Optimized
Reproducibility Risk High (Sensitive to salt form & pH)Low (Stable pharmacological tool)Low (Clinical grade)
Key Failure Mode False positives due to colloidal aggregationHydrolysis of urea linker (rare)Metabolic clearance (in vivo)

Part 2: Critical Experimental Protocols

To ensure data integrity, you must treat this compound not as a stable drug, but as a reactive probe.

Protocol A: Standardization of Stock Solutions (The "Self-Validating" System)

Rationale: Most reproducibility issues arise from "crashing out" in aqueous buffers due to incorrect salt form usage.

  • Verification of Solid State:

    • Confirm if you possess the Free Base (usually an oil or low-melting solid) or the HCl Salt (white crystalline solid).

    • Critical Step: If using the Free Base for biological assays, you must convert it to a salt form in situ or strictly control DMSO concentration.

  • Solubilization Workflow:

    • Step 1: Dissolve 10 mg of compound in 100% anhydrous DMSO to create a 10 mM Master Stock.

    • Step 2 (Validation): Perform a "Dilution Check." Dilute 10 µL of Master Stock into 990 µL of PBS (pH 7.4).

    • Step 3 (Readout): Measure Absorbance at 600 nm (OD600).

      • Pass: OD600 < 0.005 (Solution is clear; monomeric).

      • Fail: OD600 > 0.01 (Aggregation/Precipitation detected). Action: Sonicate or add 0.01% Tween-20.

Protocol B: Preventing False Positives in Receptor Binding

Rationale: The piperidine moiety is a known pharmacophore for Sigma-1 receptors, which are highly expressed in many cancer cell lines (e.g., HeLa, MCF-7), confounding GPCR data.

  • The "Blockade" Control:

    • When testing for Orexin or H3 activity, run a parallel well pre-incubated with Haloperidol (100 nM) or Pentazocine (Sigma-1 ligands) to mask Sigma sites.

    • If the activity of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole disappears in the presence of Haloperidol, your initial signal was an artifact (Sigma-mediated), not the target GPCR.

  • Assay Buffer Composition:

    • Essential Additive: Include 0.1% Bovine Serum Albumin (BSA) or 0.01% CHAPS in the assay buffer. This prevents the hydrophobic benzoxazole core from adhering to plasticware, a common cause of "vanishing potency" in serial dilutions.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Reproducibility Decision Tree" for this compound. It maps the logical flow from chemical state to assay validity, highlighting the critical checkpoints (Salt Form, Aggregation, Off-Target Binding) that researchers often overlook.

ReproducibilityWorkflow Start Start: 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole CheckForm Check Form: Free Base vs. HCl Salt Start->CheckForm Solubility Solubility Check (DMSO -> PBS Dilution) CheckForm->Solubility Dissolve Aggregation Is OD600 > 0.01? (Colloidal Aggregates) Solubility->Aggregation AddDetergent Action: Add 0.01% Tween-20 re-sonicate Aggregation->AddDetergent Yes (Risk of False +) Assay Biological Assay (GPCR/Kinase Screen) Aggregation->Assay No (Monomeric) AddDetergent->Assay Selectivity Selectivity Control: Pre-treat with Sigma Ligand Assay->Selectivity Outcome_Valid Valid Data: Target Specific Activity Selectivity->Outcome_Valid Signal Retained Outcome_Artifact Artifact: Sigma-1/Off-Target Effect Selectivity->Outcome_Artifact Signal Lost

Caption: Logical workflow to distinguish true biological activity from physicochemical artifacts (aggregation) and off-target effects.

References

  • Porter, R. A., et al. (2001). "1,3-Biarylureas as selective non-peptide antagonists of the orexin-1 receptor." Bioorganic & Medicinal Chemistry Letters. (Describes the synthesis of SB-334867 from the 6-methyl-benzoxazole amine precursor).

  • Smart, D., et al. (2001). "SB-334867-A: the first selective orexin-1 receptor antagonist." British Journal of Pharmacology. (Establishes the baseline pharmacology for benzoxazole-based orexin antagonists).

  • Erdag, E., et al. (2023).[1] "Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents." Journal of Medicinal and Chemical Sciences. (Highlights the cytotoxic and off-target potential of the benzoxazole-piperidine scaffold).

  • PubChem Compound Summary. "5-Methyl-2-piperidin-4-yl-1,3-benzoxazole."[2] (Chemical and physical property data for solubility and safety).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Topic: Personal protective equipment for handling 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole Content Type: Operational Safety & Logistics Guide[1][2][3] Executive Safety Summary Immediate Action Required: Treat this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole Content Type: Operational Safety & Logistics Guide[1][2][3]

Executive Safety Summary

Immediate Action Required: Treat this compound as a Potent Bioactive Agent (PBA) until specific toxicology data proves otherwise.[1][2] While standard Safety Data Sheets (SDS) classify it as an irritant, its structural class (piperidinyl-benzoxazole) is a privileged scaffold for kinase inhibitors (VEGFR-2/c-Met) and GPCR ligands (Dopamine/Serotonin).[1][2]

  • Physical State: Solid (Powder/Crystalline).[1][2] Melting point approx. 170–174 °C.[1][2]

  • Primary Risks: Inhalation of particulates, ocular damage (basic amine), and potential systemic toxicity via potent biological mechanism.[2]

  • Control Band: Default to OEB 3 (Occupational Exposure Band) protocols.

Bio-Logic Risk Assessment (The "Why")

As a Senior Application Scientist, I do not rely solely on generic H-codes. We analyze the Structure-Activity Relationship (SAR) to predict unlisted hazards.[1]

Structural MotifChemical PropertyPredicted Physiological Hazard
Piperidine Ring Secondary Amine (

)
Corrosive/Irritant: High pH upon contact with moisture (eyes/mucosa).[1][2] Causes immediate tissue damage.[1]
Benzoxazole Core Lipophilic HeterocyclePermeation: Facilitates transport across cell membranes.[1] Increases risk of systemic absorption through skin.[1][2]
6-Methyl Group Metabolic StabilityBioaccumulation: May slow metabolic breakdown, prolonging systemic effects if absorbed.[1][2]
Visualization: Structural Hazard Logic

RiskLogic Compound 6-Methyl-2-piperidin-4-yl- 1,3-benzoxazole Piperidine Piperidine Moiety (Basic Amine) Compound->Piperidine Benzoxazole Benzoxazole Core (Lipophilic) Compound->Benzoxazole Hazard1 Severe Eye/Respiratory Irritation (pH > 10) Piperidine->Hazard1 Hydrolysis Hazard2 Systemic Bioactivity (Kinase/GPCR Inhibition) Benzoxazole->Hazard2 Cell Permeation Control1 REQUIRED: P100 Respirator + Tight-Fitting Goggles Hazard1->Control1 Control2 REQUIRED: Double Nitrile or Laminate Gloves Hazard2->Control2

Caption: Causal link between chemical structure, physiological hazard, and mandatory PPE controls.[1][2][4]

PPE Matrix & Specifications

Do not use generic "lab coats and gloves." Use the specific materials listed below to ensure barrier integrity against this specific chemical class.

A. Respiratory Protection (Critical)
  • Standard Operation: Work inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Outside Hood (Weighing/Spills):

    • Minimum: N99 or P100 disposable respirator (NIOSH certified).[1][2]

    • Recommended: Half-face elastomeric respirator with P100 cartridges.[1] Why? The solid powder is fine and electrostatic; standard surgical masks offer zero protection against pharmacological dusts.[2]

B. Dermal Protection (Glove Protocol)

The lipophilic benzoxazole ring can permeate thin latex.[1][2] You must use a Double-Gloving System .[1]

LayerMaterialThicknessFunction
Inner Nitrile (High Dexterity)4 mil (0.10 mm)Acts as a second skin; visual indicator for outer glove breach.[1][2]
Outer Nitrile (Long Cuff)5–8 mil (0.12–0.20 mm)Primary barrier.[1][2] Discard immediately upon splash contact.
High Risk Silver Shield / LaminateMulti-layerMandatory if handling solutions in DMSO or DMF (solvents that carry the drug through skin).[1][2]
C. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).[1][2]

  • Contraindicated: Safety glasses with side shields are insufficient for powders.[1] Airborne amine dust can bypass side shields, react with eye moisture, and cause alkaline burns.[2]

Operational Workflows
Protocol A: Solid Handling (Weighing & Transfer)

Goal: Prevent aerosolization of the powder.[1][2]

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1] Benzoxazole derivatives are static-prone; "flying powder" is a major exposure vector.[1]

  • Damping: If experimental design permits, pre-wet the spatula with the reaction solvent (e.g., Methanol) before scooping to reduce dust.[1][2]

  • Transfer: Never pour from the stock bottle. Use a disposable antistatic weighing boat.[1]

  • Decontamination: Wipe the balance area with a weak acid solution (1% Acetic Acid) followed by ethanol.[1][2] Why? The acid neutralizes the basic piperidine residue.[1][2]

Protocol B: Solution Handling (Synthesis/Assay)

Goal: Prevent permeation via solvent carrier.[1][2]

  • Solvent Choice: Be hyper-aware if using DMSO (Dimethyl Sulfoxide) .[1] DMSO dissolves this compound and instantly transports it through nitrile gloves and skin.[1][2]

  • Glove Change: If a DMSO solution splashes on your outer glove, DO NOT WIPE IT. Immediately remove the outer glove, wash the inner glove with soap/water, and don a fresh outer glove.[1][2]

Visualization: Gowning & Handling Workflow

Workflow Start Start: Handling Solid GownUp 1. Don Inner Nitrile 2. Don Lab Coat 3. Don Outer Nitrile (Long Cuff) Start->GownUp Check Check Engineering Controls: Fume Hood Flow > 80fpm? GownUp->Check Weigh Weighing: Use Anti-Static Gun Keep Sash Low Check->Weigh Pass Solvent Solubilization: Is Solvent DMSO/DMF? Weigh->Solvent HighRisk ALERT: High Permeation Risk Switch Outer Glove to Silver Shield/Laminate Solvent->HighRisk Yes StdRisk Maintain Nitrile Change every 30 mins Solvent->StdRisk No Cleanup Cleanup: 1. Wipe with 1% Acetic Acid 2. Dispose Solid Waste as Hazardous HighRisk->Cleanup StdRisk->Cleanup

Caption: Decision tree for PPE escalation based on solvent interaction.

Emergency Response Procedures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (common with amine inhalation), seek medical attention.[1][2]

  • Eye Contact: Flush with water for minimum 15 minutes .[1][3][5][6] Crucial: Do not stop sooner; basic compounds (piperidines) adhere to corneal proteins and penetrate deeper than acids.[1][2]

  • Skin Contact: Wash with soap and water.[1][3][5][6][7] Do not use alcohol to wash skin; it may increase absorption of the benzoxazole ring.[1]

  • Spill Cleanup:

    • Evacuate the immediate area.[1][4][6]

    • Don P100 respirator and double gloves.[1]

    • Cover spill with wet paper towels (water/detergent) to prevent dust.[1][2]

    • Scoop into a dedicated hazardous waste container.

    • Neutralize surface with 1% acetic acid or citric acid solution.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22028512, 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole.[1][2] Retrieved from [Link][1][2]

  • El-Miligy, M.M., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.[1][2] MDPI Pharmaceuticals.[1][3] (Demonstrates biological potency of this scaffold). Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1][2] Retrieved from [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.